2,9-Dimethyl-9H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,9-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)11(2)4-9-6/h3-4H,1-2H3 |
InChI Key |
ANQNPMRPZVJUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)N(C=N2)C |
Origin of Product |
United States |
Foundational & Exploratory
High-Fidelity Traube Synthesis of 2,9-Dimethyl-9H-purine: A Comprehensive Technical Guide
Introduction & Mechanistic Rationale
The Traube purine synthesis, originally developed in 1900, remains the most versatile and robust method for constructing the bicyclic purine scaffold[1]. The classical approach involves the construction of a pyrimidine ring, followed by nitrosation, reduction to an ortho-diamine, and subsequent cyclization with a one-carbon donor.
For the synthesis of 2,9-Dimethyl-9H-purine , the target molecule lacks substituents at the C6 and C8 positions, while bearing methyl groups at C2 and N9. This specific substitution pattern necessitates a highly tailored pyrimidine precursor: 5-amino-2-methyl-4-(methylamino)pyrimidine .
Unlike standard Traube syntheses that often proceed via 6-oxopurines (hypoxanthines) requiring subsequent halogenation and dehalogenation, our direct route utilizes 4-chloro-2-methylpyrimidine[2] as the foundational building block. This approach avoids extraneous steps, maximizes atom economy, and prevents the formation of difficult-to-separate regioisomers.
Retrosynthetic Analysis & Pathway Design
The synthesis is divided into four critical stages:
-
Amination: Regioselective nucleophilic aromatic substitution (SNAr) of 4-chloro-2-methylpyrimidine with methylamine.
-
Nitrosation: Electrophilic aromatic substitution at the electron-rich C5 position.
-
Reduction: Conversion of the nitroso intermediate to the requisite ortho-diamine.
-
Cyclization: Traube ring closure using triethyl orthoformate and a catalytic acid[3].
Fig 1: Four-step retrosynthetic and forward pathway for 2,9-Dimethyl-9H-purine.
Step-by-Step Experimental Methodologies
Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS and NMR are integrated to ensure mechanistic fidelity.
Step 1: Synthesis of 2-Methyl-4-(methylamino)pyrimidine
Causality & Rationale: The chlorine atom at C4 of 4-chloro-2-methylpyrimidine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens.
-
Dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in absolute ethanol.
-
Add a 33% ethanolic solution of methylamine (3.0 eq) dropwise at 0 °C to control the exothermic SNAr reaction.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate under reduced pressure, extract with dichloromethane (DCM), and wash with brine.
-
Dry over anhydrous Na2SO4 and concentrate to yield the product. Self-Validation:1H NMR should show a doublet for the N-CH3 group (~3.0 ppm) coupling with the NH proton, confirming successful amination.
Step 2: Synthesis of 2-Methyl-4-(methylamino)-5-nitrosopyrimidine
Causality & Rationale: The methylamino group at C4 strongly activates the C5 position via resonance, allowing for facile electrophilic nitrosation using nitrous acid generated in situ.
-
Dissolve 2-methyl-4-(methylamino)pyrimidine (1.0 eq) in 10% aqueous acetic acid.
-
Cool the solution to 0–5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.2 eq) while maintaining the temperature below 5 °C to prevent degradation and off-target oxidation.
-
Stir for 2 hours. A vividly colored (often blue or green) precipitate of the nitroso compound will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 5-Amino-2-methyl-4-(methylamino)pyrimidine
Causality & Rationale: The nitroso group must be reduced to an amine to provide the second nitrogen required for the imidazole ring. Catalytic hydrogenation is preferred over chemical reductants (like sodium dithionite) to avoid inorganic salt contamination which can inhibit the subsequent cyclization.
-
Suspend the nitroso intermediate in methanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases (typically 3-4 hours).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the ortho-diamine. Self-Validation: The disappearance of the nitroso color and the emergence of a broad singlet in 1H NMR (~4.5 ppm) integrating for two protons (NH2) confirms reduction.
Step 4: Traube Cyclization to 2,9-Dimethyl-9H-purine
Causality & Rationale: Cyclization with triethyl orthoformate under acidic conditions is superior to formic acid, as it prevents the accumulation of uncyclized formamide intermediates. The acid catalyst (p-TsOH) facilitates the elimination of ethanol, driving the equilibrium toward the thermodynamically stable aromatic purine system[3][4].
-
Dissolve the ortho-diamine (1.0 eq) in an excess of triethyl orthoformate (HC(OEt)3, 5.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 6 hours. Equip the apparatus with a Dean-Stark trap or distillation head to continuously remove the ethanol byproduct, driving the reaction to completion.
-
Cool the mixture, neutralize with saturated NaHCO3, and extract with ethyl acetate.
-
Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate pure 2,9-dimethyl-9H-purine.
Fig 2: Mechanistic progression of the acid-catalyzed Traube cyclization step.
Quantitative Data & Thermodynamic Optimization
To ensure reproducibility and scalability, the thermodynamic parameters and expected yields for each step are summarized below.
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Key Thermodynamic Driver |
| 1. Amination | CH3NH2 / EtOH | 25 | 4 | 85 - 90 | Exothermic SNAr; driven by excess amine |
| 2. Nitrosation | NaNO2, aq. AcOH | 0 - 5 | 2 | 75 - 80 | Precipitation of product drives equilibrium |
| 3. Reduction | H2, 10% Pd/C | 25 | 3 | 90 - 95 | Highly exothermic reduction |
| 4. Cyclization | HC(OEt)3, p-TsOH | 140 | 6 | 80 - 85 | Entropy-driven (elimination of 3 eq EtOH) |
Analytical Validation & Structural Integrity
Every protocol described functions as a self-validating system. For the final product, 2,9-dimethyl-9H-purine, the absence of substituents at C6 and C8 provides distinct analytical signatures:
-
1H NMR (DMSO-d6): The defining features are two sharp singlets in the aromatic region. The C6 proton appears furthest downfield (typically ~8.8–9.0 ppm) due to the strong electron-withdrawing effect of the pyrimidine ring. The C8 proton appears slightly upfield (~8.4–8.6 ppm). The N9-methyl and C2-methyl groups will appear as distinct singlets around 3.8 ppm and 2.6 ppm, respectively.
-
Mass Spectrometry (ESI-MS): The theoretical exact mass for C7H8N4 is 148.07. The [M+H]+ ion should be distinctly observed at m/z 149.08.
References
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Publishing URL
- Source: PubMed Central (PMC)
Sources
- 1. Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Analysis of 2,9-Dimethyl-9H-purine
Executive Summary
The analysis of 2,9-Dimethyl-9H-purine (C₇H₈N₄, MW 148.17) presents a distinct set of challenges in pharmaceutical and metabolomic workflows. Often encountered as a synthetic impurity in oligonucleotide manufacturing or as a metabolic marker, its reliable quantification requires rigorous differentiation from its structural isomers (e.g., 1,9-dimethylpurine, 7,9-dimethylpurine).
This guide moves beyond generic protocols to provide a mechanism-based method development strategy. We focus on Electrospray Ionization (ESI) in positive mode, leveraging the basicity of the pyrimidine nitrogen to achieve high sensitivity, and HILIC chromatography to retain this polar heterocycle.
Physicochemical Context & Ionization Strategy[1][2][3]
The Molecule[3][4]
-
Formula: C₇H₈N₄
-
Monoisotopic Mass: 148.0749 Da
-
Key Structural Features:
-
N9-Methylation: "Locks" the tautomeric equilibrium, preventing the H-shift typically seen in free purines. This simplifies the spectrum but alters fragmentation kinetics.
-
C2-Methylation: Adds steric bulk to the pyrimidine ring and serves as a specific site for fragmentation (loss of acetonitrile).
-
Ionization Source Selection: ESI vs. APCI
While APCI is often used for neutral small molecules, ESI+ (Positive Mode) is the definitive choice for 2,9-Dimethyl-9H-purine.
-
Reasoning: The N1 and N3 positions on the pyrimidine ring are highly basic (pKa ~ 2.4 for the conjugate acid). ESI+ efficiently protonates these sites, forming the
ion at m/z 149.08 . -
Caveat: Avoid high source temperatures (>450°C) which can induce thermal degradation before ionization.
Fragmentation Mechanics (MS/MS)
The differentiation of 2,9-dimethylpurine from its isomers relies on understanding the collision-induced dissociation (CID) pathways. Unlike simple purine, the methyl groups dictate specific neutral losses.
Primary Fragmentation Pathway
Upon collisional activation, the protonated precursor (
-
Loss of Acetonitrile (CH₃CN, -41 Da):
-
Mechanism: Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring. The C2-methyl group is expelled along with N1 and C2.
-
Transition:
. -
Significance: This is highly diagnostic for C2-substituted purines. Isomers lacking a C2-methyl (e.g., 6,9-dimethylpurine) will not show this as a primary channel.
-
-
Loss of Hydrogen Cyanide (HCN, -27 Da):
-
Mechanism: Cleavage of the imidazole ring or the remaining pyrimidine fragment.
-
Transition:
. -
Secondary Loss:
(Loss of second HCN).
-
Visualization of Fragmentation Logic
Caption: Proposed ESI-MS/MS fragmentation pathway for 2,9-Dimethyl-9H-purine highlighting the diagnostic loss of acetonitrile.
Analytical Method Protocol (LC-MS/MS)[5]
This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.
Chromatographic Conditions
Reversed-phase C18 columns often fail to retain small polar purines, leading to elution in the void volume (ion suppression zone). HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated approach.[1]
| Parameter | Specification | Rationale |
| Column | ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm) | Retains polar heterocycles via water layer partitioning. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) | Provides protons for ionization; pH < pKa ensures stability. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic solvent for HILIC mode. |
| Gradient | 95% B to 60% B over 8 mins | Elutes less polar impurities first; purine elutes ~4-5 mins. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI desolvation efficiency. |
Mass Spectrometer Settings (Source: ESI+)
-
Capillary Voltage: 3.0 kV (Standard for small molecules)
-
Desolvation Temp: 350°C
-
Cone Voltage: 25 V (Optimize to prevent in-source fragmentation)
-
Collision Gas: Argon (1.5 mbar)
MRM Transitions (Quantification)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 149.1 | 108.1 | 22 - 25 | High specificity (Loss of CH₃CN) |
| Qualifier 1 | 149.1 | 122.1 | 18 - 20 | Confirmation (Loss of HCN) |
| Qualifier 2 | 149.1 | 67.1 | 35 | Structural confirmation |
Isomer Differentiation Strategy
A critical risk in purine analysis is the co-elution of isomers. 2,9-Dimethylpurine must be distinguished from 7,9-Dimethylpurine (often a salt) or N2-methylguanine derivatives .
-
Retention Time: On HILIC columns, N9-substituted purines generally elute earlier than N7-substituted isomers due to the shielding of the imidazole nitrogen, which reduces hydrogen bonding with the stationary phase water layer.
-
Ratio Check: Calculate the ratio of
ions.-
2,9-Dimethyl: High 108 signal (due to C2-methyl group).
-
Other Isomers: Lower 108 signal; dominant 122 signal (non-specific HCN loss).
-
Validation & System Suitability
To ensure "Trustworthiness" (Part 2), the method must be self-validating.
Caption: Logic flow for daily System Suitability Testing (SST) to ensure data integrity.
References
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. (2007). Detailed analysis of purine fragmentation pathways including RDA and HCN loss.[2]
-
Mass spectrometry and computational study of collision-induced dissociation of 9-methylguanine-1-methylcytosine. Physical Chemistry Chemical Physics. (2020).[3] Mechanistic insights into N9-methylated purine dissociation.
-
Comprehensive quantitative analysis of purines and pyrimidines using ion-pairing UPLC-MS/MS. Journal of Chromatography B. (2014). Validated methods for polar purine separation.
-
Purine - Physicochemical Properties. Wikipedia/PubChem. General structural data and pKa values for ionization prediction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Mass spectrometry and computational study of collision-induced dissociation of 9-methylguanine-1-methylcytosine base-pair radical cation: intra-base-pair proton transfer and hydrogen transfer, non-statistical dissociation, and reaction with a water ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2,9-Dimethyl-9H-purine Bioactivity: A Computational Framework for Target Identification and Validation
Mechanistic Rationale: The Privileged Purine Scaffold
The 2,9-dimethyl-9H-purine scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally, it is a bioisostere of the adenine moiety found in ATP, making it a natural competitor for the ATP-binding sites of various enzymes.
From a quantum mechanical perspective, the addition of methyl groups at the C-2 and N-9 positions fundamentally alters the molecule's electron density. The N-3 and N-7 atoms act as potent hydrogen-bond acceptors, while the methyl substitutions increase the scaffold's lipophilicity, allowing for deeper insertion into hydrophobic pockets[1].
This dual nature allows 2,9-dimethyl-9H-purine derivatives to exhibit broad-spectrum bioactivity. In silico modeling has demonstrated their efficacy as anti-proliferative agents by competitively inhibiting the hinge region of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[2]. Furthermore, data mining of high-throughput screening repositories reveals that this scaffold acts as a potent modulator of G-protein coupled receptors (GPCRs), specifically the Cannabinoid Receptor 2 (CB2)[3].
To accurately predict these interactions, we must move beyond basic empirical force fields and employ a rigorous, self-validating computational pipeline that integrates Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD).
Fig 1: Mechanistic pathway of kinase inhibition driven by 2,9-dimethyl-9H-purine interactions.
Quantitative Data Summaries
To establish a baseline for in silico screening, we must first define the physicochemical and quantum mechanical boundaries of the scaffold. Below is a summary of the core QM properties and validated bioactivity metrics for 2,9-dimethyl-9H-purine and its derivatives.
Table 1: Quantum Mechanical Properties of 2,9-Dimethyl-9H-purine Calculated via Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level[4].
| Parameter | Value | Computational Significance |
| Heat of Formation | 44.81 kcal/mol | Indicates thermodynamic stability of the optimized geometry. |
| HOMO Energy | -0.2390 eV | Defines electron-donating capacity (nucleophilicity). |
| LUMO Energy | -0.0471 eV | Defines electron-accepting capacity (electrophilicity). |
| Energy Gap (ΔE) | 0.1920 eV | A lower gap correlates with higher chemical reactivity. |
| Dipole Moment (μ) | 3.928 D | Critical for predicting solubility and receptor electrostatic steering. |
Table 2: Validated In Silico Binding Affinities and Bioactivity
| Target Protein | Derivative Class | Binding Energy (kcal/mol) | Key Residue Interactions | In Vitro Bioactivity | Reference |
| EGFR-TK | 2,9-disubstituted purines | -10.4 | MET793, THR854, LEU718 | Anti-proliferative | [2] |
| Aurora Kinase | 2,6-substituted purines | N/A (MD validated) | Hinge region H-bonds | IC50 = 2.27 µM (K562) | [1] |
| CB2 Receptor | 2,9-dimethyl-9H-purines | High Affinity | Transmembrane helices | GPCR Modulation | [3] |
Self-Validating Computational Protocols
As computational scientists, we must ensure our pipelines are not merely predictive, but inherently self-correcting. The following protocols detail the step-by-step methodology for evaluating 2,9-dimethyl-9H-purine derivatives, emphasizing the causality behind each experimental choice.
Fig 2: Self-validating in silico workflow for predicting purine derivative bioactivity.
Protocol A: Quantum Mechanical (QM) Ligand Optimization
Causality & Rationale: Standard empirical force fields (e.g., OPLS, GAFF) often misassign partial charges for highly conjugated heterocyclic systems like purines. To accurately map the electrostatic potential (ESP) prior to docking, we utilize Density Functional Theory (DFT). DFT accounts for electron correlation effects that Hartree-Fock methods miss, ensuring the N-3 and N-7 hydrogen-bond vectors are perfectly aligned[2][4].
Step-by-Step Methodology:
-
Initial Build: Construct the 2,9-dimethyl-9H-purine derivatives using a 2D-to-3D sketcher (e.g., Avogadro or Chem3D).
-
Pre-optimization: Run a rapid Molecular Mechanics (MM2) minimization to resolve severe steric clashes.
-
DFT Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-31G* (or 6-311G(d,p)) basis set[2][4].
-
Charge Extraction: Extract the Mulliken or RESP partial charges from the optimized output file and assign them to the ligand topology file for downstream docking.
Protocol B: High-Throughput Docking and Cross-Validation
Causality & Rationale: Molecular docking is prone to false positives if the scoring function is not calibrated to the specific binding pocket. We enforce a strict "self-validation" step: before screening novel 2,9-dimethyl-9H-purine derivatives, the algorithm must successfully reproduce the binding pose of the native co-crystallized ligand.
Step-by-Step Methodology:
-
Target Preparation: Retrieve the high-resolution crystal structure of the target (e.g., EGFR-TK) from the Protein Data Bank. Strip water molecules, add polar hydrogens, and calculate Kollman charges.
-
Grid Generation: Center the grid box on the native ligand (e.g., the ATP-binding hinge region). Ensure the box dimensions encompass all critical residues (e.g., MET793, THR854)[2].
-
Self-Validation Checkpoint: Re-dock the native co-crystallized ligand back into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å.
-
Library Screening: Dock the QM-optimized 2,9-dimethyl-9H-purine derivatives. Rank the poses based on binding free energy (ΔG) and the presence of critical hydrogen bonds with the hinge region.
Protocol C: Molecular Dynamics (MD) & ADMET Profiling
Causality & Rationale: Docking treats the receptor as a rigid entity, ignoring the "induced-fit" dynamics of biological systems. MD simulations validate whether the purine-receptor complex remains stable over time under physiological conditions. Subsequent ADMET profiling ensures the hit compounds are viable drug candidates[2].
Step-by-Step Methodology:
-
System Solvation: Immerse the top-scoring docked complex in a TIP3P water box. Neutralize the system with Na+/Cl- ions to mimic physiological ionic strength (0.15 M).
-
Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K and 1 bar.
-
Production Run: Execute a 100 ns unconstrained MD production run.
-
Trajectory Analysis: Extract the RMSD of the protein backbone and the ligand. A stable complex will show an RMSD plateau within the first 20 ns. Calculate the exact binding free energy using the MM-PBSA method.
-
ADMET Prediction: Process the validated structures through predictive pharmacokinetic models (e.g., SwissADME) to verify compliance with Lipinski's Rule of Five and assess oral bioavailability[2].
References
-
[2] In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents. Heliyon (PubMed). Available at:[Link]
-
[1] Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at:[Link]
-
[4] Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. ResearchGate. Available at: [Link]
-
[3] Cannabinoid receptor 2 (Protein). CFDE Data Portal. Available at: [Link]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors | MDPI [mdpi.com]
- 2. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFDE Data Portal | Protein | Cannabinoid receptor 2 [data.cfde.cloud]
- 4. researchgate.net [researchgate.net]
Comprehensive Technical Guide: 2,9-Dimethyl-9H-purine – Nomenclature, Physicochemical Profiling, and Applications in Drug Development
Executive Summary
The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for countless therapeutic agents. Within this chemical space, 2,9-Dimethyl-9H-purine and its functionalized derivatives represent a critical class of intermediates. This whitepaper provides an in-depth technical analysis of the 2,9-dimethylpurine core, detailing its nomenclature, physicochemical properties, and synthetic protocols. Furthermore, it explores the mechanistic rationale behind utilizing this scaffold in the development of Phosphodiesterase 2 (PDE2) inhibitors and antiviral carbocyclic nucleosides.
Nomenclature and Chemical Identity
The core unsubstituted scaffold is a heterocyclic aromatic organic compound characterized by methyl groups at the C2 and N9 positions.
-
Primary Name: 2,9-Dimethyl-9H-purine
-
CAS Registry Number: 85180-62-7
-
Alternative Names / Synonyms: 2,9-Dimethylpurine; 9H-Purine, 2,9-dimethyl- (9CI)
While the base 2,9-dimethylpurine is a fundamental building block, its halogenated derivative, 6-Chloro-2,9-dimethyl-9H-purine (CAS: 40423-36-7) , is the most synthetically and commercially relevant precursor[1]. The presence of the electron-withdrawing chlorine atom at the C6 position activates the purine ring, making it highly susceptible to nucleophilic aromatic substitution (
Physicochemical Properties & Computational Data
Understanding the physicochemical properties of these purines is critical for predicting their behavior in biological systems and optimizing reaction conditions. Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) studies indicate that the N7 position is highly susceptible to electrophilic attack, whereas the C6 position is the thermodynamically preferred site for nucleophilic attack[2].
Table 1: Comparative Physicochemical Properties
| Property | 2,9-Dimethyl-9H-purine | 6-Chloro-2,9-dimethyl-9H-purine |
| CAS Number | 85180-62-7 | 40423-36-7[1] |
| Molecular Formula | ||
| Molecular Weight | 148.17 g/mol | 182.61 g/mol [1] |
| InChI Key | N/A | SKTPMBONYIWPAC-UHFFFAOYSA-N[1] |
| Physical Form | Solid | Solid[1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C[1] |
Synthetic Methodologies & Experimental Protocols
Design Rationale
Direct methylation of 2-methyl-9H-purine often yields an inseparable mixture of N7 and N9 alkylated isomers due to the natural tautomerization of the imidazole ring. To ensure absolute regioselectivity, the synthesis of 2,9-dimethylpurine derivatives typically employs a bottom-up annulation strategy starting from a pre-methylated pyrimidine precursor (e.g., 5-amino-4-chloro-2-methylpyrimidine).
Protocol: Amination for PDE2 Inhibitor Synthesis
This protocol describes the substitution of 6-chloro-2,9-dimethyl-9H-purine with a primary amine, a critical step in synthesizing PDE2 inhibitors[3].
Self-Validating System: The reaction's progress must be monitored via LC-MS, tracking the disappearance of the starting material (
Step-by-Step Methodology:
-
Preparation: In a dry, nitrogen-purged reaction vessel, dissolve 6-chloro-2,9-dimethyl-9H-purine (0.515 mmol) in 2 mL of anhydrous N-Methyl-2-pyrrolidone (NMP)[3].
-
Causality: NMP is selected due to its high boiling point (~202°C) and exceptional solvating power for both polar precursors and transient intermediates.
-
-
Reagent Addition: Add the nucleophilic amine (e.g., 1-(3-fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, 0.57 mmol)[3].
-
Base Addition: Dropwise, add N,N-diisopropylethylamine (DIEA, 1.544 mmol)[3].
-
Causality: DIEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction without competing with the primary amine for the electrophilic C6 center.
-
-
Thermal Activation: Heat the reaction mixture to 120°C and stir continuously for 12 hours[3].
-
Causality: The C6 position, while activated by the chlorine atom, requires significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate during
.
-
-
Workup & Validation: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine[3]. Validate the organic layer via LC-MS before proceeding to column chromatography.
Synthetic workflow from pyrimidine precursor to PDE2 inhibitor via 40423-36-7.
Mechanistic Pathways in Drug Development
Phosphodiesterase 2 (PDE2) Inhibition
2,9-Dimethyl-9H-purine derivatives are extensively utilized in the development of PDE2 inhibitors[3]. PDE2 is highly expressed in the brain and regulates the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
By competitively binding to the PDE2 active site, these purine derivatives prevent the hydrolysis of cAMP/cGMP into their inactive 5'-monophosphate forms. The resulting accumulation of cAMP/cGMP downstream activates signaling cascades critical for neuronal development, learning, and memory consolidation[3].
Mechanism of action: 2,9-dimethylpurine derivatives inhibit PDE2, elevating cAMP levels.
Antiviral Carbocyclic Nucleosides
Beyond neurological applications, QSAR modeling of carbocyclic nucleosides based on the 9H-purine scaffold has demonstrated significant potential against HIV-1 reverse transcriptase[2]. The 2,9-dimethyl substitution pattern modulates the lipophilicity and electron density of the purine ring, fine-tuning its ability to mimic natural nucleosides and terminate viral DNA chain elongation[2].
References
- Atomax Chemicals Co., Ltd. (Page 456) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide
- 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 Sigma-Aldrich
- US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors Google P
- Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1 ResearchG
Sources
Engineering Purine Scaffolds: Commercial Availability and Synthetic Utility of 2,9-Dimethyl-9H-Purine in Drug Discovery
Executive Summary
The purine heterocycle is a privileged scaffold in medicinal chemistry, mimicking the endogenous adenine core found in ATP, cAMP, and cGMP. Within this chemical space, 2,9-Dimethyl-9H-purine and its functionalized derivatives have emerged as critical building blocks for the development of highly selective Phosphodiesterase 2 (PDE2) inhibitors and Cannabinoid Receptor 2 (CB2) modulators[1][2].
This technical whitepaper provides an in-depth analysis of the commercial sourcing strategies for 2,9-dimethyl-9H-purine scaffolds, details the mechanistic rationale for their target engagement, and outlines a self-validating synthetic protocol for late-stage functionalization.
Chemical Space & Commercial Availability
While the unsubstituted 2,9-dimethyl-9H-purine core (CAS: 85180-62-7) is commercially available[3], medicinal chemists rarely source it directly for structure-activity relationship (SAR) campaigns. Instead, the strategic preference is to procure its halogenated analog, 6-Chloro-2,9-dimethyl-9H-purine (CAS: 40423-36-7) [4].
The Causality of Precursor Selection:
The pyrimidine ring of the purine system is inherently electron-deficient due to the electronegativity of its nitrogen atoms. Placing a chlorine atom at the C6 position creates a highly electrophilic center. This activation lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (
Table 1: Commercial Availability of Key 2,9-Dimethyl-9H-Purine Scaffolds
| Compound Name | CAS Number | Synthetic Role | Typical Purity | Key Commercial Suppliers |
| 2,9-Dimethyl-9H-purine | 85180-62-7 | Reference Standard / Core Scaffold | 95–97% | BLD Pharm, Atomax Chemicals |
| 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 | Primary Electrophilic Precursor | >97% | Sigma-Aldrich, BLD Pharm, Alchimica |
| 2,6-Dichloro-8,9-dimethyl-9H-purine | 1474018-06-8 | Multi-functional Precursor | >95% | Guidechem, BLD Pharm |
Mechanistic Insights: The Purine Core in Target Engagement
The 2,9-dimethyl-9H-purine scaffold is primarily utilized to target the catalytic domains of enzymes that process purine-based secondary messengers. A premier example is the inhibition of Phosphodiesterase 2 (PDE2) .
PDE2 is a dual-substrate enzyme responsible for the hydrolysis of both cAMP and cGMP into their inactive AMP and GMP forms. Inhibition of PDE2 has profound therapeutic potential for cognitive disorders, as it enhances synaptic plasticity and memory consolidation by elevating intracellular cAMP/cGMP levels[1]. The 2,9-dimethyl-9H-purine core acts as a competitive antagonist. The N7 and N1 atoms of the purine ring participate in critical hydrogen-bonding interactions with the conserved glutamine residues in the PDE2 binding pocket, while the C2 and N9 methyl groups provide hydrophobic bulk that enhances isoform selectivity over other PDEs (like PDE3 or PDE4).
Diagram 1: Role of 2,9-Dimethyl-9H-purine derivatives in the PDE2 signaling pathway.
Experimental Workflows: Self-Validating Protocol
To leverage the commercial availability of 6-chloro-2,9-dimethyl-9H-purine, researchers must execute robust derivatization protocols. The following methodology details the
Mechanistic Rationale of Reagent Selection
-
Solvent (NMP): N-Methyl-2-pyrrolidone (NMP) is selected over DMF or DMSO. Its high boiling point (202 °C) safely accommodates the 120 °C heating required to overcome the activation energy barrier of sterically hindered nucleophiles. Furthermore, its polar aprotic nature stabilizes the negatively charged Meisenheimer complex transition state.
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with the primary amine for the electrophilic C6 carbon, ensuring high product yield while neutralizing the generated HCl to prevent amine protonation.
Step-by-Step Methodology
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-chloro-2,9-dimethyl-9H-purine (1.0 equivalent, e.g., 94 mg, 0.515 mmol)[1].
-
Solvation: Dissolve the purine precursor in anhydrous NMP (2.0 mL) under a continuous nitrogen (
) atmosphere to prevent oxidative degradation[1]. -
Nucleophile Addition: Add the amine nucleophile hydrochloride salt (1.1 equivalents, e.g., 145 mg, 0.57 mmol)[1].
-
Base Addition: Dropwise, add DIPEA (3.0 equivalents, 0.270 mL, 1.544 mmol). The excess base is required to liberate the free amine from its hydrochloride salt and neutralize the
byproduct[1]. -
Thermal Activation: Seal the vial and heat the mixture to 120 °C. Stir continuously for 12 hours[1].
-
Quench & Extraction: Cool the reaction to room temperature (
°C). Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and wash sequentially with saturated aqueous ( mL) and brine ( mL) to remove the NMP and DIPEA salts[1]. -
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Self-Validation System
A protocol must be self-validating to ensure scientific integrity. This workflow is monitored via LC-MS (Liquid Chromatography-Mass Spectrometry) :
-
Reaction Initiation: The starting material (6-chloro-2,9-dimethyl-9H-purine) will elute with a distinct UV peak and an isotopic mass signature of
183.0 (with a characteristic 3:1 ratio peak due to the isotopes). -
Reaction Completion: Validation is achieved when the
183.0 peak disappears entirely, replaced by the product mass (e.g., of the substituted purine) lacking the chlorine isotopic pattern. If the starting material persists after 12 hours, the protocol dictates the addition of 0.5 eq of amine and further heating.
Diagram 2: Self-validating synthetic workflow for C6-functionalization of the purine scaffold.
Conclusion
The commercial availability of 2,9-dimethyl-9H-purine derivatives—specifically the highly reactive 6-chloro analog—provides drug discovery teams with a streamlined vector into privileged chemical space. By utilizing rationally designed
References
- Merck Sharp & Dohme Corp. "US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors". Google Patents.
-
CFDE Data Portal. "Cannabinoid receptor 2 (Protein) - Knowledge Graph". Common Fund Data Ecosystem. Available at: [Link]
Sources
- 1. US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 2. CFDE Data Portal | Protein | Cannabinoid receptor 2 [data.cfde.cloud]
- 3. CAS号列表_8_第180页_Chemicalbook [chemicalbook.com]
- 4. 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 [sigmaaldrich.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,9-Dimethyl-9H-purine
Introduction & Scientific Context
2,9-Dimethyl-9H-purine is a methylated purine derivative often encountered as a synthesis intermediate, a degradation product in nucleoside analog production, or a metabolite in biological studies. Unlike the highly polar parent purine, the addition of methyl groups at the C2 and N9 positions introduces specific chromatographic challenges:
-
Isomeric Selectivity: It must be distinguished from other regioisomers (e.g., 2,7-dimethylpurine or 6,9-dimethylpurine).
-
Basicity & Tailing: The N1 and N3 nitrogens remain accessible for protonation (pKa ~3.0–3.5), leading to potential interaction with residual silanols on silica-based columns, causing peak tailing.
-
Retention: While the methyl groups add hydrophobicity, the molecule remains relatively polar compared to standard drug substances, requiring aqueous-stable stationary phases.
This guide presents two orthogonal protocols: a Robust Reverse-Phase (RP-HPLC) method for routine quantification and a HILIC method for high-sensitivity impurity profiling.
Physicochemical Analysis & Method Strategy
Understanding the molecule is the prerequisite for separation.
| Property | Value (Approx.) | Chromatographic Implication |
| pKa (Conjugate Acid) | ~3.2 (N1 protonation) | At pH < 3.0, the molecule is cationic (less retention on C18). At pH > 5.0, it is neutral (max retention). |
| LogP | ~0.5 – 0.8 | Moderately polar. Requires high aqueous content in mobile phase or "Aq-compatible" columns. |
| UV Max | 254 nm, 262 nm | Strong absorbance allows for sensitive UV detection. |
| Solubility | Water, Methanol, DMSO | Standards should be dissolved in the initial mobile phase to prevent solvent-effect peak distortion. |
Strategic Decision: To maximize retention and minimize silanol interactions, we will utilize a High-Strength Silica (HSS) C18 column or a Polar-Embedded C18 . We will operate at pH 6.0 , ensuring the molecule is in its neutral state for maximum hydrophobic interaction, while using a high-molarity buffer to suppress secondary interactions.
Protocol A: Robust RP-HPLC (Primary Method)
This method is the "workhorse" for purity analysis and assay determination. It uses a modern base-deactivated column to ensure sharp peaks without the need for ion-pairing reagents.
Chromatographic Conditions
-
Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Omega Polar C18.
-
Why: These columns withstand 100% aqueous conditions and provide superior retention for polar bases compared to standard C18.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.0.
-
Prep: Dissolve 2.72 g KH₂PO₄ in 1L water. Adjust pH to 6.0 with KOH or H₃PO₄. Filter (0.22 µm).
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm (Reference: 360 nm).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 10 | 90 | Hold |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg 2,9-Dimethyl-9H-purine in 10 mL of 10% Methanol/Water (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.
Protocol B: HILIC (Orthogonal/Impurity Method)
Use this method if the analyte co-elutes with matrix components in RP-HPLC, or for LC-MS applications where high organic content improves ionization.
Chromatographic Conditions
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or TSKgel Amide-80.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonia).
-
Why: High pH ensures the purine is neutral, reducing electrostatic repulsion from the silica surface and improving peak shape in HILIC.
-
-
Mobile Phase B: Acetonitrile : 10 mM Ammonium Acetate (95:5).
-
Mode: Isocratic or Shallow Gradient.
-
Isocratic Composition: 85% B / 15% A.
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID columns).
-
Detection: UV 254 nm or MS (ESI+).
Visualized Workflows
Method Development Decision Tree
Caption: Decision tree for selecting between Reverse Phase and HILIC modes based on sample matrix and resolution requirements.
Analytical System Workflow
Caption: Hardware configuration for the primary RP-HPLC protocol ensuring stable baseline and reproducible retention times.
System Suitability & Validation Criteria
To ensure the "Trustworthiness" of the data, every analytical run must include a System Suitability Test (SST) injection sequence.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | ± 2.0% RSD | Check pump flow stability and temperature. |
| Tailing Factor (T) | T < 1.5 | If T > 1.5, increase buffer molarity or replace column (silanol activity). |
| Theoretical Plates (N) | > 5,000 | If low, check for extra-column dead volume or column aging. |
| Resolution (Rs) | > 2.0 (vs. nearest isomer) | Adjust gradient slope or change pH. |
| Signal-to-Noise (S/N) | > 10 (for LOQ) | Ensure lamp intensity is sufficient; check flow cell for bubbles. |
Isomer Specificity Check: It is critical to inject a "Marker Mix" containing 2,9-dimethylpurine and a potential isomer (e.g., 2,7-dimethylpurine) during validation to prove specificity. The 2,9-isomer typically elutes later than the 2,7-isomer on C18 due to steric shielding of the polar N9 region by the methyl group.
References
-
Separation of Methylated Purines by HPLC. Journal of Liquid Chromatography. (Establishes the baseline for cation-exchange and RP separation of methyl-guanine and methyl-purine derivatives).
-
Comprehensive measurement of purines in biological samples. Frontiers in Immunology. (Provides modern UPLC conditions for purine analysis using Ammonium Acetate/Phosphate buffers).
-
Determination of urinary methylated purine pattern by HPLC. Journal of Chromatography B. (Validates the use of Reverse Phase chromatography for N-methylated purines).
-
Bordwell pKa Table (Acidity/Basicity Data). Organic Chemistry Data. (Foundational data for predicting ionization states of nitrogen heterocycles).
-
US EPA CompTox Chemicals Dashboard: 9-Methylpurine. (Physicochemical property verification). [4]
Sources
Application Note: Advanced TLC Visualization Strategies for Purine Derivatives
Abstract
Purine derivatives (e.g., adenine, guanine, caffeine, acyclovir) represent a cornerstone of pharmaceutical chemistry, serving as scaffolds for antivirals, antimetabolites, and CNS stimulants. However, their detection on Thin Layer Chromatography (TLC) plates is often complicated by their lack of chromophores in the visible spectrum and weak native fluorescence. This Application Note provides a rigorous, field-validated guide to visualizing purines, moving beyond basic UV shadowing to high-sensitivity chemical derivatization. We focus on three distinct mechanisms: Fluorescence Quenching, Metal Complexation (Silver Nitrate), and N-Halogenation (Chlorination/Starch-Iodide).
Part 1: Non-Destructive Visualization (The Baseline)
Before applying destructive chemical stains, all plates must be analyzed under UV light. This step is critical for establishing a "purity baseline" and mapping the plate.
Method A: UV Shadowing (Fluorescence Quenching)
Mechanism:
Most commercial silica plates (e.g., Silica Gel 60
Protocol:
-
Dry the Plate: Ensure all elution solvent has evaporated. Residual solvent (especially chlorinated ones) can absorb UV and create background noise.
-
Irradiation: Place the plate under a short-wave UV lamp (254 nm).
-
Documentation: Circle spots immediately with a soft pencil.
-
Limit of Detection (LOD): ~0.5 - 1.0 µg.
Technical Insight: If your purine derivative is saturated (lacking the double bonds of the aromatic system), it will not appear under UV 254 nm. In this case, proceed immediately to Method C (Chlorination).
Part 2: Chemical Derivatization Protocols
When UV visualization is insufficient or when specific functional group confirmation is required, chemical staining is necessary.
Method B: The "Mitchell" Reagent (Silver Nitrate - Fluorescein)
Target: General Purines and Pyrimidines.
Mechanism:
Silver ions (
Reagents:
-
Solution A: 0.1 M Silver Nitrate (
) in Acetone/Water (9:1). -
Solution B: 0.2% Fluorescein in Ethanol.
Protocol:
-
Preparation: Elute and thoroughly dry the TLC plate.
-
Step 1 (Impregnation): Spray the plate evenly with Solution A . The plate should be damp but not dripping.
-
Drying: Allow the acetone to evaporate (approx. 2-3 mins in a fume hood).
-
Step 2 (Visualization): Spray lightly with Solution B .
-
Observation: View under long-wave UV (365 nm) or visible light.
-
Result: Purines appear as pink/purple spots against a yellow fluorescent background.
-
Self-Validating Check:
-
Control: Spot a known concentration of Caffeine. If the Caffeine spot does not turn pink, your
solution may have photo-degraded (precipitated silver).
Method C: The "Rydon-Smith" Modification (Chlorination / Starch-Iodide)
Target: Compounds with -NH- bonds (Amides, Peptides, Nucleosides). Highest Sensitivity. Mechanism: This is a two-step redox amplification system.
-
Chlorination: The N-H bond of the purine is converted to an N-Cl bond using chlorine gas or a hypochlorite spray.
-
Detection: The plate is treated with Potassium Iodide (KI). The N-Cl bond acts as an oxidizing agent, converting
to Iodine ( ). The Iodine then complexes with starch to form a deep blue/black compound.
Reagents:
-
Chlorinating Agent: 1% t-Butyl Hypochlorite in Cyclohexane (Safer) OR 5% Sodium Hypochlorite (Bleach) with dilute HCl.
-
Detection Reagent: 1% Starch + 1% Potassium Iodide (KI) in water. (Boil starch in water first to dissolve, cool, then add KI).
Protocol:
-
Chlorination: Spray the plate with the Chlorinating Agent.
-
Aeration (CRITICAL STEP): Dry the plate in a stream of cold air for 15-30 minutes.
-
Why? You must remove all unreacted chlorine from the silica. If you skip this, the entire background will turn blue instantly upon Step 3.
-
-
Detection: Spray with the Starch-KI reagent.[2]
-
Observation: Dark blue/black spots appear on a white background.
Limit of Detection (LOD): ~0.1 µg (Very High Sensitivity).
Part 3: Decision Logic & Workflow
The following diagrams illustrate the logical flow for selecting a method and the experimental workflow.
Diagram 1: Visualization Decision Tree
Caption: Decision matrix for selecting the optimal visualization technique based on purine structural features.
Diagram 2: Experimental Workflow (The "Chlorination" Protocol)
Caption: Step-by-step workflow for the high-sensitivity Chlorination/Starch-Iodide method. Note the critical aeration step.
Part 4: Comparative Data Summary
| Feature | UV 254 nm | Silver Nitrate / Fluorescein | Chlorination / Starch-Iodide |
| Mechanism | Fluorescence Quenching | Metal Complexation | N-Halogenation / Redox |
| Selectivity | Low (Any aromatic) | Medium (Purines/Halides) | High (N-H bonds) |
| Sensitivity (LOD) | 0.5 - 1.0 µg | 0.1 - 0.5 µg | < 0.1 µg |
| Destructive? | No | Yes | Yes |
| Background | Green (Fluorescent) | Yellow (Fluorescent) | White |
| Spot Color | Dark / Black | Pink / Purple | Blue / Black |
References
-
Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). CRC Press.
-
Rydon, H. N., & Smith, P. W. G. (1952). A New Method for the Detection of Peptides and Similar Compounds on Paper Chromatograms. Nature, 169, 922–923.
-
Chemistry LibreTexts. (2022). TLC Visualization Methods.
-
Teledyne ISCO. (2023). Purine and Related Compound Purification Strategies. Application Note.
Sources
Application Note: Profiling ATP-Competitive Kinase Inhibition by 2,9-Dimethyl-9H-purine Derivatives
Introduction & Mechanistic Rationale
The purine scaffold is a cornerstone in the development of targeted anticancer and antiviral therapeutics[1]. Because the purine ring structurally mimics the adenine moiety of adenosine triphosphate (ATP), synthetic purine derivatives are highly effective at competitively binding to the highly conserved hinge region of protein kinases[2].
Specifically, 2,9-Dimethyl-9H-purine and its halogenated precursors (e.g., 6-chloro-2,9-dimethyl-9H-purine) serve as privileged building blocks for synthesizing potent inhibitors against cell cycle regulators such as Cyclin-Dependent Kinases (CDKs), NIMA-related kinase 2 (Nek2), and Protein Kinase CK2α[3],[4],[5].
To accurately evaluate the potency (IC₅₀) and selectivity of these derivatives, researchers require a robust, high-throughput biochemical assay. This application note details a homogenous, bioluminescent ADP detection assay (based on the ADP-Glo™ chemistry) optimized for evaluating ATP-competitive purine inhibitors[6],[7].
Caption: ATP-competitive binding mechanism of 2,9-Dimethyl-9H-purine scaffolds at the kinase hinge region.
Experimental Design & Causality
Evaluating ATP-competitive inhibitors requires precise control over ATP concentrations. Traditional radiometric assays (e.g., ³³P-ATP) become hazardous and expensive at high ATP concentrations. The bioluminescent ADP detection method resolves this by measuring the ADP produced during the kinase reaction, allowing for ATP concentrations up to 5 mM[6].
The Self-Validating System: This protocol is designed as a self-validating system. By including a "No-Enzyme Control" (0% activity / 100% inhibition) and a "Vehicle Control" (100% activity / 0% inhibition) on every plate, the assay generates a Z'-factor. A Z'-factor > 0.5 confirms that the assay's dynamic range is sufficient to distinguish true purine-induced inhibition from background noise.
Caption: Workflow of the luminescent kinase assay for evaluating purine-based inhibitors.
Materials & Reagents
-
Compounds : 2,9-Dimethyl-9H-purine derivatives synthesized and dissolved in 100% DMSO (10 mM stock)[3].
-
Enzymes & Substrates : Purified recombinant kinases (e.g., Nek2, CDK2, CK2α) and their respective peptide substrates[2],[5].
-
Assay Kit : ADP-Glo™ Kinase Assay Kit (Promega) containing Ultra-Pure ATP, ADP-Glo Reagent, and Kinase Detection Reagent[6].
-
Kinase Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT, 0.1 mM Na₃VO₄.
-
Consumables : 384-well low-volume, solid white microplates (e.g., Corning).
Step-by-Step Protocol
Phase 1: Reagent & Compound Preparation
-
Compound Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the purine derivatives in 100% DMSO.
-
Causality: A 10-point curve ensures sufficient data points across the inflection point of the dose-response curve, enabling accurate IC₅₀ calculation.
-
-
Aqueous Transfer : Dilute the DMSO stocks 25-fold into Kinase Buffer to create a 4X Compound Working Solution (containing 4% DMSO).
-
Causality: Kinases are highly sensitive to solvent denaturation. This intermediate step ensures the final assay concentration of DMSO is strictly maintained at 1%, preserving enzyme integrity while keeping the hydrophobic purine scaffold in solution.
-
-
ATP/Substrate Mix : Prepare a 2X solution of Ultra-Pure ATP and peptide substrate in Kinase Buffer.
-
Causality: The ATP concentration must be set at the apparent Michaelis constant (
) of the specific kinase being tested. Testing at balances the assay's sensitivity to competitive purine inhibitors while maintaining physiological relevance[6].
-
Phase 2: Reaction Assembly (5 µL Total Volume)
-
Enzyme-Inhibitor Pre-incubation : Add 2.5 µL of the 4X Compound Working Solution to the 384-well plate. Add 2.5 µL of 4X Kinase solution. Incubate at Room Temperature (RT) for 15 minutes.
-
Causality: Purine derivatives are competitive inhibitors. Pre-incubating allows the inhibitor to establish binding equilibrium within the kinase hinge region before the competing ATP substrate is introduced.
-
-
Initiation : Add 5 µL of the 2X ATP/Substrate mix to initiate the reaction. Centrifuge the plate briefly at 1000 x g to ensure mixing.
-
Kinase Reaction : Incubate the plate for 60 minutes at RT.
Phase 3: Signal Generation & Detection
-
ATP Depletion : Add 10 µL of ADP-Glo Reagent to all wells. Incubate for 40 minutes at RT.
-
Causality: This reagent terminates the kinase reaction and actively degrades all unconsumed ATP. This step is critical; any residual ATP will cause false-positive background luminescence.
-
-
ADP Conversion & Readout : Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.
-
Causality: This reagent simultaneously converts the reaction-generated ADP back into ATP and introduces luciferase/luciferin. The newly formed ATP drives a luminescent reaction that is directly proportional to kinase activity[7].
-
-
Data Acquisition : Read the luminescence on a multimode microplate reader (integration time: 0.5–1.0 seconds per well).
Quantitative Data Presentation
To demonstrate the utility of this protocol, below is a summarized data table reflecting the structure-activity relationship (SAR) profiling of various purine derivatives against target kinases, showcasing how modifications to the 2,9-Dimethyl-9H-purine core shift selectivity profiles[2],[5].
Table 1: Representative IC₅₀ Profiling of Purine Derivatives
| Compound ID | Purine Scaffold Modification | Target Kinase | IC₅₀ (µM) | Selectivity Profile |
| Cmpd-6 | 6-Alkoxy-purine | CDK2 | 0.005 | Highly potent against CDK2[2] |
| Cmpd-6 | 6-Alkoxy-purine | Nek2 | 12.000 | Weak off-target activity[2] |
| Cmpd-59 | O⁶-Ethyl-purine | Nek2 | 0.890 | Optimized for Nek2 selectivity[2] |
| Cmpd-59 | O⁶-Ethyl-purine | CDK2 | 5.600 | Reduced CDK2 binding[2] |
| Cmpd-12 | 2-(4-Carboxyphenyl)-purine | CK2α | 4.300 | Binds hinge region with water retention[5] |
Data normalized via non-linear regression (four-parameter logistic curve) using the formula: % Inhibition = 100 -[(RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme) * 100].
Assay Validation & Troubleshooting
-
High Background Luminescence : If the "No-Enzyme Control" shows high signal, the ATP depletion step (Step 7) failed. Causality: This usually occurs if standard ATP is used instead of Ultra-Pure ATP. Standard ATP contains trace amounts of ADP, which bypasses the depletion step and directly reacts with the detection reagent. Always use Ultra-Pure ATP[6].
-
Compound Quenching : Because the readout is luminescent, highly colored purine derivatives might quench the emitted light (approx. 560 nm). To validate, spike the highest concentration of the compound into a well containing a known amount of ATP and Detection Reagent. A drop in signal indicates optical quenching, not enzymatic inhibition.
-
Non-Linearity : Ensure the kinase reaction is within the linear phase of product formation. If 60 minutes results in >20% ATP consumption, the reaction rate will slow down due to substrate depletion, artificially compressing the dynamic range and skewing the IC₅₀ values.
References
-
Wormald, M., et al. (2017). Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity. PLOS One. Available at: [Link]
-
Pękala, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI (IJMS). Available at: [Link]
-
Westwood, I. M., et al. (2017). Structure-guided design of purine-based probes for selective Nek2 inhibition. Oncotarget / PMC. Available at: [Link]
-
Shibazaki, M., et al. (2023). Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. RSC Advances / PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-guided design of purine-based probes for selective Nek2 inhibition | Oncotarget [oncotarget.com]
- 3. 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 [sigmaaldrich.com]
- 4. Structure-guided design of purine-based probes for selective Nek2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
Application Note: Multiplexed Cytotoxicity Profiling of 2,9-Dimethyl-9H-purine
Executive Summary & Mechanistic Rationale
The evaluation of small-molecule purine analogues requires highly sensitive, orthogonal assay architectures to distinguish between transient metabolic arrest (cytostasis) and terminal cell death (cytotoxicity). 2,9-Dimethyl-9H-purine is a substituted purine derivative that serves as a critical structural scaffold in drug discovery.1[1], often acting as competitive inhibitors for ATP-binding sites on kinases or phosphodiesterases. Furthermore,2[2].
When designing a cell-based assay for this compound, researchers must account for its unique physicochemical properties.3[3]. Because cell culture media is rich in divalent cations (Mg²⁺, Ca²⁺), this coordination behavior can influence the compound's bioavailability and target engagement in vitro.
To accurately profile the biological activity of 2,9-Dimethyl-9H-purine, relying on a single metabolic readout (like MTT) is scientifically insufficient. A drop in metabolic activity could indicate cell death, or it could simply indicate that the purine analogue has successfully induced cell cycle arrest. Therefore, this protocol utilizes a multiplexed assay approach : combining an ATP-depletion assay (luminescence) to measure viable cell mass, with a Lactate Dehydrogenase (LDH) release assay (absorbance/fluorescence) to explicitly quantify membrane rupture and necrosis.
Cellular Pathway & Assay Architecture
The following diagram illustrates the causal relationship between 2,9-Dimethyl-9H-purine exposure, cellular response pathways, and the specific molecular events captured by our multiplexed assay design.
Fig 1: Mechanism of 2,9-Dimethyl-9H-purine cytotoxicity and multiplexed assay detection pathways.
Self-Validating Assay System
A robust assay must be self-validating. We ensure trustworthiness by embedding strict control parameters into the plate layout:
-
Edge-Effect Mitigation: The outer 36 wells of a 96-well plate are filled with sterile PBS. Evaporation in these wells alters osmolarity, which can artificially induce cytotoxicity and skew data. Only the inner 60 wells are used for experimental data.
-
Vehicle Control (Negative): 2,9-Dimethyl-9H-purine is moderately lipophilic and requires DMSO for solubilization. All wells must be normalized to a strict 0.1% DMSO final concentration to rule out vehicle-induced toxicity.
-
Orthogonal Positive Controls:
-
Staurosporine (10 µM): Induces classical apoptosis (Validates ATP drop).
-
Triton X-100 (1% v/v): Induces total membrane lysis (Validates maximum LDH release).
-
-
Z'-Factor Calculation: Assay robustness is verified per plate using the formula
. A Z' score ≥ 0.5 confirms the assay's statistical reliability.
Step-by-Step Experimental Protocol
Reagent Preparation & Formulation
-
Compound Stock: Dissolve 2,9-Dimethyl-9H-purine powder in 100% molecular-grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C in amber tubes to prevent photodegradation.
-
Working Dilutions: Prepare a 10-point serial dilution (e.g., 1:3 ratio) in 100% DMSO.
-
Media Formulation: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media (e.g., DMEM + 10% FBS) to achieve a final 0.1% DMSO concentration across all doses (Top dose: 10 µM).
Cell Seeding
-
Harvest target cells (e.g., HepG2, A549) at 70-80% confluency using TrypLE Express.
-
Resuspend in complete media and count using a hemocytometer with Trypan Blue exclusion.
-
Seed cells at a density of 5,000 cells/well in 90 µL of media into the inner 60 wells of a 96-well clear-bottom, black-walled microplate.
-
Add 200 µL of sterile PBS to the outer edge wells.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular adherence and recovery.
Compound Dosing
-
After 24 hours, add 10 µL of the 10X concentrated 2,9-Dimethyl-9H-purine media formulations to the corresponding wells (final volume = 100 µL).
-
Add 10 µL of 10% Triton X-100 to the "Max LDH" control wells.
-
Add 10 µL of 0.1% DMSO media to the "Vehicle Control" wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.
Multiplexed Detection (LDH & ATP)
By sampling the supernatant first, we preserve the cell monolayer for the subsequent ATP lysis step, eliminating well-to-well seeding variance.
Step A: LDH Release (Membrane Integrity)
-
Centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any floating debris.
-
Carefully transfer 50 µL of supernatant from each well into a new clear 96-well assay plate.
-
Add 50 µL of LDH Substrate Mix (e.g., CytoTox 96® Reagent) to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm using a microplate reader.
Step B: ATP Luminescence (Cell Viability)
-
To the original plate (now containing 50 µL of media and the cell monolayer), add 50 µL of room-temperature ATP detection reagent (e.g., CellTiter-Glo®).
-
Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read total luminescence (RLU) with an integration time of 0.5 to 1 second per well.
Quantitative Data Interpretation
The dual-readout system allows researchers to map the precise pharmacological profile of 2,9-Dimethyl-9H-purine. A decrease in ATP without a corresponding spike in LDH indicates a cytostatic mechanism (cell cycle arrest). A simultaneous drop in ATP and spike in LDH indicates acute cytotoxicity.
Table 1: Representative Pharmacological Profile of 2,9-Dimethyl-9H-purine
| Cell Line | Tissue Origin | Expected IC₅₀ (µM) | Max LDH Release (%) | Primary Mechanism Indicated |
| HepG2 | Hepatocellular | 12.5 ± 1.2 | < 15% | Cytostatic (Metabolic Arrest) |
| A549 | Lung Carcinoma | 8.4 ± 0.9 | > 60% | Cytotoxic (Apoptosis/Necrosis) |
| NIH3T3 | Murine Fibroblast | > 50.0 | < 5% | Tolerated / Non-toxic |
Note: Data presented is representative of typical purine analogue behavior. The biological activity of purine derivatives is intricately linked to the nature and position of substituents, 1[1].
References
- Benchchem. "6-Chloro-2-ethyl-9-methylpurine | Benchchem". Benchchem Database.
- ResearchGate. "Methods to detect and characterize metal ion binding sites in RNA". ResearchGate Publications.
- Google Patents. "US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors". Patent Literature.
Sources
Application Note: Targeted Quantification of 2,9-Dimethyl-9H-purine in Mammalian Cell Culture via LC-MS/MS
This Application Note is structured as a comprehensive technical guide for the development, validation, and execution of an LC-MS/MS assay to quantify 2,9-Dimethyl-9H-purine in cell culture.
Abstract
This guide details a robust protocol for the extraction and quantification of 2,9-Dimethyl-9H-purine (CAS: 85180-62-7) in adherent and suspension cell cultures. Unlike standard nucleotide profiling, this method addresses the specific hydrophobicity and ionization characteristics of methylated purines. The workflow utilizes a cold organic solvent "crash" extraction to quench metabolism instantly, followed by Reversed-Phase Liquid Chromatography (RPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Critical Distinction: This protocol is specific to the purine derivative 2,9-Dimethyl-9H-purine (
Introduction & Mechanistic Insight
The Analyte
2,9-Dimethyl-9H-purine is a methylated purine derivative. Methylation at the N9 position blocks the glycosidic bond formation typical of nucleosides, rendering it a stable base that does not enter the standard nucleotide salvage pathway to form triphosphates directly. However, it may act as a competitive inhibitor or a signaling probe.
Analytical Challenges
-
Solubility: The methyl groups increase lipophilicity compared to adenine or guanine, requiring higher organic content in the mobile phase for elution.
-
Metabolic Quenching: Purine turnover in active cells is rapid (
second). Traditional PBS washing can induce hypoxic stress, altering metabolite levels. This protocol uses a direct-quench strategy. -
Isomerism: The method must resolve 2,9-dimethylpurine from potential biological isomers (e.g., N,N-dimethyladenine) via chromatographic separation.
Experimental Workflow Visualization
The following diagram outlines the critical path from cell culture to data acquisition, emphasizing the "Metabolic Quench" step to preserve sample integrity.
Caption: Workflow for the extraction of methylated purines, prioritizing metabolic quenching to prevent enzymatic degradation.
Detailed Protocol
Reagents & Standards
-
Target Standard: 2,9-Dimethyl-9H-purine (Solid, >98% purity).
-
Internal Standard (IS):
-Adenine or Caffeine- (Structural analog). Note: If isotopic 2,9-dimethylpurine is unavailable, Caffeine is a suitable surrogate due to similar methylation/hydrophobicity. -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Lysis/Extraction Buffer: 80% MeOH / 20%
(v/v), pre-chilled to -80°C.
Stock Solution Preparation
-
Master Stock (10 mM): Dissolve 1.48 mg of 2,9-Dimethyl-9H-purine in 1.0 mL of 100% DMSO. Vortex until clear. Store at -20°C.
-
Working Standard (10 µM): Dilute Master Stock 1:1000 in 50% MeOH/
. -
Calibration Curve: Prepare serial dilutions (e.g., 1 nM to 1000 nM) in the exact matrix used for resuspension (e.g., 50% MeOH).
Cell Culture & Sample Extraction (The "Cold-Crash" Method)
Rationale: This method precipitates proteins and extracts small molecules simultaneously, avoiding the use of Perchloric Acid (PCA) which is incompatible with MS sources.
-
Harvest Setup: Place the culture plate on a bed of ice. Have extraction buffer stored in dry ice/ethanol bath (-80°C).
-
Wash: Aspirate media completely. Rapidly wash cells once with 1 mL ice-cold PBS. Aspirate immediately.
-
Critical: Do not let the cells dry out. The wash step must take <10 seconds to avoid metabolic stress.
-
-
Quench/Lysis: Immediately add 500 µL of -80°C Extraction Buffer (80% MeOH) directly to the cells.
-
Visual Check: The plate will frost over. This is expected.
-
-
Collection: Incubate on dry ice for 10 minutes. Scrape cells with a cell lifter and transfer the slurry to a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C .
-
Separation:
-
Supernatant: Transfer to a fresh LC-MS vial. (Optional: Dry down under
and reconstitute in 100 µL 5% ACN if concentration is needed). -
Pellet: Resuspend in 200 µL 0.1 M NaOH or RIPA buffer for protein quantification (BCA Assay) to normalize results.
-
Analytical Method (LC-MS/MS)[1][2][3][4][5]
Chromatography Conditions
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Why HSS T3? It retains polar purines better than standard C18 while still eluting hydrophobic methylated derivatives.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 2 | Initial Hold (Load) |
| 1.0 | 2 | Start Gradient |
| 6.0 | 50 | Elution of Methylated Purines |
| 7.0 | 98 | Wash |
| 8.0 | 98 | Hold Wash |
| 8.1 | 2 | Re-equilibration |
| 11.0 | 2 | End Run |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
MRM Transitions (Optimization Required): Since 2,9-Dimethyl-9H-purine is a specific isomer, exact collision energies (CE) must be optimized. Below are the theoretical transitions based on purine fragmentation logic:
| Analyte | Precursor ( | Product ( | Type | CE (eV) | Logic |
| 2,9-Dimethylpurine | 149.2 | 134.1 | Quant | 20-30 | Loss of Methyl (-15) |
| 149.2 | 122.1 | Qual | 25-35 | Loss of HCN (-27) | |
| 149.2 | 107.1 | Qual | 35-45 | Loss of Me + HCN | |
| Caffeine (IS) | 195.1 | 138.1 | Quant | 25 | Standard Transition |
Self-Validating Step: Perform a "Product Ion Scan" on your 1 µM standard. Inject the standard and scan for daughters of 149.2 to confirm the most intense fragment.
Data Analysis & Normalization
Calculation
Quantify the concentration in the extract (
Normalization
To account for variations in cell number, normalize to total protein content measured from the pellet.
Reporting Unit: pmol/mg protein.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is acidic (0.1% FA). Increase buffer strength (add 5mM Ammonium Formate). |
| Low Sensitivity | Ion suppression from salts. | Divert flow to waste for the first 1.0 min (salt elution). |
| Carryover | Analyte sticking to injector needle. | Use a needle wash with high organic content (50:50 MeOH:Isopropanol). |
| Double Peaks | Tautomer separation. | 2,9-dimethylpurine should be locked in one form, but if doublets appear, check standard purity or column degradation. |
References
-
Purine Analysis Methodology
-
Title: Comprehensive measurement of purines in biological samples.[2]
- Source: Frontiers in Cellular and Infection Microbiology (2025).
- Context: Establishes the baseline for purine extraction using cold organic solvents.
-
URL:[Link](Note: Generalized link to journal domain as specific 2025 citation is hypothetical based on search context, refer to standard purine protocols).
-
-
LC-MS/MS of Methylated Purines
- Title: Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS.
- Source: PubMed / Chemical Research in Toxicology.
- Context: Provides fragmentation logic for N-methyl
-
URL:[Link]
-
Compound Data
-
HILIC vs RPLC for Purines
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,9-dimethyl-6-[(1-methyl-4-phenyl-1H-imidazol-2-yl)methoxy]-9H-purine | C18H18N6O | CID 165368453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-chloro-2,9-dimethyl-9H-purine - CAS号 40423-36-7 - 摩熵化学 [molaid.com]
- 5. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purine - Wikipedia [en.wikipedia.org]
- 9. Neocuproine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: 2,9-Dimethyl-9H-Purine as a Core Scaffold in the Development of Targeted Antineoplastic Agents and Cancer Cell Line Profiling
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry and drug development, the purine ring remains one of the most privileged scaffolds for kinase and phosphodiesterase targeting. Specifically, 2,9-dimethyl-9H-purine (frequently utilized via its reactive precursor, 6-chloro-2,9-dimethyl-9H-purine) serves as a critical synthetic intermediate in the development of novel antineoplastic agents[1],[2].
Causality of Scaffold Selection: The structural modifications at the N9 and C2 positions are not arbitrary. The N9-methyl and C2-methyl substitutions restrict the conformational flexibility of the purine core and significantly enhance its lipophilicity. This optimized partition coefficient (LogP) improves passive cellular membrane permeability, a critical requirement for in vitro efficacy in whole-cell assays. Furthermore, the presence of a leaving group (such as a chlorine atom) at the C6 position allows for rapid nucleophilic aromatic substitution (SNAr), enabling researchers to append diverse pharmacophores that dictate the molecule's ultimate biological target[2],[3].
Recent pharmacological profiling has demonstrated two primary applications for derivatives of this scaffold in cancer research:
-
Tubulin Depolymerization: 6-phenylaminopurine derivatives synthesized from this scaffold act as potent tubulin depolymerizing agents, inducing profound G2/M phase cell cycle arrest in human cervical carcinoma (HeLa) cell lines[2].
-
Phosphodiesterase 2 (PDE2) Inhibition: Alternative functionalization yields potent PDE2 inhibitors. These derivatives suppress cell growth and invasion in human malignant melanoma PMP cell lines by elevating intracellular cAMP levels, which acts as a negative messenger for proliferation in these specific tumors[4],[5].
Experimental Workflow & Pathway Visualization
To systematically evaluate the efficacy of 2,9-dimethyl-9H-purine derivatives, researchers must employ a multi-tiered workflow bridging chemical synthesis with phenotypic and target-specific biological validation.
Fig 1. Experimental workflow from purine scaffold derivatization to biological evaluation.
Self-Validating Biological Protocols
The following protocols are designed as self-validating systems. By integrating strict quality control (QC) checkpoints and causality-driven steps, these methodologies ensure that the observed antineoplastic effects are genuine and not artifacts of solvent toxicity or assay interference.
Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the purine derivatives.
-
Cell Seeding: Seed HeLa or PMP melanoma cells at a density of 5 × 10³ cells/well in a 96-well plate.
-
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition which can artificially alter metabolic rates and skew IC₅₀ data.
-
-
Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM).
-
Causality: Maintain the final Dimethyl Sulfoxide (DMSO) concentration strictly below 0.1% (v/v). Higher DMSO concentrations induce basal cytotoxicity, confounding the compound's true effect.
-
-
Metabolic Readout: After 72 hours, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in 150 µL of acidic isopropanol and read absorbance at 570 nm.
Protocol B: Cell Cycle Analysis via Flow Cytometry
Purpose: To confirm mechanism-of-action via G2/M phase arrest (indicative of tubulin interference).
-
Harvest & Fixation: Trypsinize treated HeLa cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for at least 2 hours.
-
Causality: Cold ethanol permeabilizes the cell membrane while preserving cellular architecture, allowing the intercalating dye to enter the nucleus without causing cell lysis.
-
-
Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.
-
Causality: PI binds all double-stranded nucleic acids. The addition of RNase A is critical to degrade double-stranded RNA. Without RNase A, the fluorescence signal would overestimate DNA content, rendering cell cycle phase quantification highly inaccurate.
-
-
Flow Cytometry: Acquire a minimum of 10,000 events per sample using a flow cytometer (excitation 488 nm, emission 620 nm).
-
Validation & QC System: The vehicle control must display a standard asynchronous population profile (e.g., ~60% G1, ~20% S, ~20% G2/M). If the sub-G1 (apoptotic) peak exceeds 10% in the vehicle control, baseline stress is too high, invalidating the run.
-
Protocol C: In Vitro Tubulin Polymerization Turbidimetric Assay
Purpose: To directly validate tubulin as the molecular target.
-
Reaction Assembly: In a pre-warmed 96-well half-area plate, combine purified porcine brain tubulin (3 mg/mL) with 1 mM GTP and the test compound in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Kinetic Measurement: Immediately read the plate at 340 nm at 37°C, taking measurements every minute for 60 minutes.
-
Causality: As tubulin heterodimers polymerize into microtubules, the solution's turbidity increases, scattering light and increasing absorbance at 340 nm. Depolymerizing agents will suppress this kinetic curve.
-
Validation & QC System: Run Paclitaxel (a known stabilizer that accelerates the Vmax of absorbance) and Colchicine (a known destabilizer that flattens the curve) in parallel. The test compound's kinetic profile must be benchmarked against these established extremes to be validated[6].
-
Data Presentation & Mechanistic Interpretation
When executed correctly, the derivatization of the 2,9-dimethyl-9H-purine scaffold yields compounds with distinct phenotypic outcomes depending on the C6 substitution. The quantitative data from the aforementioned protocols should align with the representative parameters outlined in Table 1.
Table 1: Representative Antiproliferative Activity & Target Validation Data
| Compound Class | Primary Target | Cell Line Model | IC₅₀ Range (µM) | Phenotypic Outcome | Ref. |
| 6-Phenylaminopurines | Tubulin | HeLa (Cervical) | < 10.0 | G2/M Phase Arrest (>60%) | [2] |
| Pyrazolo/Imidazolo Purines | PDE2 | PMP (Melanoma) | 1.5 - 5.0 | Growth & Invasion Suppression | [4],[5] |
| Colchicine (Control) | Tubulin | HeLa / A549 | 0.01 - 0.05 | G2/M Arrest / Depolymerization | [6] |
| EHNA (Control) | PDE2 | PMP (Melanoma) | ~ 10.0 | cAMP Elevation / Growth Arrest | [5] |
The divergence in biological activity based on the functionalization of the core scaffold is mapped in the signaling diagram below.
Fig 2. Dual mechanistic pathways of 2,9-Dimethyl-9H-purine derivatives in cancer cells.
References
- Canela, M.-D., Liekens, S., Camarasa, M.-J., Priego, E. M., & Pérez-Pérez, M.-J. "Synthesis and antiproliferative activity of 6-phenylaminopurines." European Journal of Medicinal Chemistry, 87, 421-428 (2014).[URL: https://pubmed.ncbi.nlm.nih.gov/25282265/]
- Hiramoto, K., Murata, T., Shimizu, K., Morita, H., Inui, M., Manganiello, V. C., Tagawa, T., & Arai, N. "Role of phosphodiesterase 2 in growth and invasion of human malignant melanoma cells." Cellular Signalling, 26(9), 1807-1817 (2014).[URL: https://pubmed.ncbi.nlm.nih.gov/24705027/]
- US Patent 10647727B2. "Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors." Google Patents (2020).[URL: https://patents.google.
- Wang, S.-B., et al. "Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site." Journal of Medicinal Chemistry, 57(11), 4844-4857 (2014).[URL: https://pubs.acs.org/doi/10.1021/jm500350d]
Sources
- 1. 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 [sigmaaldrich.com]
- 2. Synthesis and antiproliferative activity of 6-phenylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-chloro-2,9-dimethyl-9H-purine - CAS号 40423-36-7 - 摩熵化学 [molaid.com]
- 4. US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 5. Role of phosphodiesterase 2 in growth and invasion of human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating 2,9-Dimethyl-9H-purine as a Potential ATP-Competitive Inhibitor
Introduction: The Rationale for Targeting the ATP-Binding Site
Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[1][2] A significant portion of successful kinase inhibitors function by competing with the co-substrate ATP for binding within the kinase's active site.[3][4] This "ATP-competitive" mechanism is effective due to the highly conserved nature of the ATP-binding pocket across the kinome.[5][6]
The purine scaffold, the core of the adenine base in ATP, represents a privileged structure for designing such inhibitors.[4][7] By mimicking the natural ligand, purine derivatives can be engineered to occupy the ATP-binding site and prevent the phosphorylation cascade. This document provides a comprehensive guide for researchers interested in evaluating 2,9-Dimethyl-9H-purine , a simple purine derivative, as a potential ATP-competitive kinase inhibitor. While extensive research has been conducted on various substituted purines as kinase inhibitors[8][9][10], this specific molecule represents a foundational structure whose inhibitory potential warrants systematic investigation.
This guide outlines a logical, multi-phase workflow, from initial biochemical characterization to cell-based validation and in silico modeling. The protocols provided are designed to be robust and self-validating, enabling researchers to generate high-quality, interpretable data.
Physicochemical Properties of 2,9-Dimethyl-9H-purine
A thorough understanding of the test compound's physical and chemical properties is paramount for accurate and reproducible experimental design. While specific experimental data for 2,9-Dimethyl-9H-purine is not extensively published, properties can be predicted based on its structure and data from similar purine analogs.[11][12]
| Property | Predicted Value / Information | Significance for Experimental Design |
| Molecular Formula | C₇H₈N₄ | Essential for calculating molarity of stock solutions. |
| Molecular Weight | 148.17 g/mol | Used for precise weighing and solution preparation. |
| Appearance | Likely a white to off-white solid. | Visual confirmation of compound integrity. |
| Solubility | Predicted to be soluble in DMSO and other organic solvents. Limited solubility in aqueous buffers is expected. | Dictates the choice of solvent for stock solutions (typically DMSO). Final assay concentrations must have a low percentage of DMSO (e.g., <0.5%) to avoid solvent-induced artifacts. |
| pKa | Basic pKa predicted around 2.4-3.2.[11] | Influences the charge state of the molecule in physiological buffers (pH ~7.4), which can affect cell permeability and binding interactions. |
| Storage | Store at -20°C, desiccated, and protected from light. | Ensures long-term stability and prevents degradation of the compound. |
The Mechanism: ATP-Competitive Inhibition
ATP-competitive inhibitors function by binding to the active site of a kinase, specifically in the pocket where ATP normally binds. This binding is reversible and prevents the kinase from accessing ATP, thereby blocking the phosphorylation of its downstream substrates. The purine ring of 2,9-Dimethyl-9H-purine is hypothesized to mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site.[3]
Caption: Mechanism of ATP-Competitive Inhibition.
Experimental Validation Workflow
A phased approach is recommended to systematically evaluate the potential of 2,9-Dimethyl-9H-purine. This workflow ensures that resource-intensive cell-based and biophysical assays are performed only after establishing initial biochemical activity.
Caption: Phased experimental workflow for inhibitor characterization.
Phase 1: In Vitro Biochemical Assays
Objective: To determine if 2,9-Dimethyl-9H-purine directly inhibits the activity of a purified kinase enzyme and to confirm its mechanism of action.
Protocol 1.1: Kinase Inhibition Assay (Single Point Screen)
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; higher luminescence indicates less ATP consumed, thus higher kinase inhibition.
-
Materials:
-
Recombinant human kinase (e.g., a panel of representative kinases).
-
Kinase substrate (specific to the chosen kinase).
-
ATP.
-
2,9-Dimethyl-9H-purine (10 mM stock in DMSO).
-
Staurosporine (positive control inhibitor, 1 mM stock in DMSO).
-
Kinase assay buffer (e.g., Promega's ADP-Glo™ system buffer).
-
Detection reagent (e.g., ADP-Glo™).
-
White, opaque 384-well plates.
-
-
Procedure:
-
Prepare the kinase reaction mixture by adding kinase, substrate, and buffer to each well.
-
Add 2,9-Dimethyl-9H-purine to the test wells to a final concentration (e.g., 10 µM).
-
Add Staurosporine to positive control wells (e.g., 1 µM final concentration).
-
Add an equivalent volume of DMSO to negative control wells (vehicle control).
-
Initiate the reaction by adding ATP (at a concentration near the Kₘ for the specific kinase).[13]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to the positive and negative controls.
Protocol 1.2: IC₅₀ Determination
-
Principle: To quantify the potency of the inhibitor, a dose-response curve is generated by testing a range of inhibitor concentrations. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Procedure:
-
Follow the procedure for the Kinase Inhibition Assay (Protocol 1.1).
-
Instead of a single concentration, prepare a serial dilution of 2,9-Dimethyl-9H-purine (e.g., 100 µM to 1 nM in 10-point, 3-fold dilutions).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 1.3: Mechanism of Action (MOA) Assay
-
Principle: To confirm ATP-competitive inhibition, the IC₅₀ value is determined at multiple ATP concentrations. For a true ATP-competitive inhibitor, the apparent IC₅₀ will increase as the concentration of ATP increases, because the inhibitor and ATP are competing for the same binding site.[14][15]
-
Procedure:
-
Perform the IC₅₀ determination assay (Protocol 1.2) at several different fixed concentrations of ATP (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).
-
Determine the IC₅₀ value for each ATP concentration.
-
-
Data Interpretation: An increase in the IC₅₀ value with increasing ATP concentration is indicative of an ATP-competitive mode of action.[14] This relationship can be visualized by plotting the IC₅₀ values against the ATP concentration.
Phase 2: Cell-Based Assays
Objective: To assess the compound's effect on cell viability and its ability to inhibit the target kinase within a cellular context.
Protocol 2.1: Cytotoxicity Assay (MTT or equivalent)
-
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability.[16] A reduction in metabolic activity in the presence of the compound suggests it may be cytotoxic or cytostatic.[17]
-
Materials:
-
A relevant human cancer cell line (e.g., one known to be dependent on the kinase target).
-
Cell culture medium.
-
2,9-Dimethyl-9H-purine.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear plates.
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of 2,9-Dimethyl-9H-purine for a specified time (e.g., 72 hours).[18]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2.2: Target Phosphorylation Assay (Western Blot)
-
Principle: Western blotting can visualize the phosphorylation status of a kinase's direct downstream substrate.[1] A reduction in the phosphorylated form of the substrate in compound-treated cells indicates that the inhibitor is engaging and inhibiting its target kinase.[19]
-
Materials:
-
Cell line and culture reagents.
-
2,9-Dimethyl-9H-purine.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total protein (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells and treat with various concentrations of 2,9-Dimethyl-9H-purine for a short duration (e.g., 1-4 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (anti-phospho-substrate and anti-total-substrate).
-
Incubate with the HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target activity.
Protocol 2.3: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA measures the direct engagement of a compound with its target protein in intact cells.[20][21] The binding of a ligand (the inhibitor) typically stabilizes the target protein, increasing its resistance to thermal denaturation.[22][23]
-
Procedure:
-
Treat intact cells with 2,9-Dimethyl-9H-purine or vehicle.
-
Heat the cell suspensions across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control provides direct evidence of target engagement in a physiological context.[23][24]
Phase 3: Biophysical & In Silico Analysis
Objective: To obtain direct evidence of binding and to computationally model the interaction.
Protocol 3.1: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[25][26] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[27][28][29]
-
Procedure:
-
The purified target kinase is placed in the sample cell of the calorimeter.
-
A concentrated solution of 2,9-Dimethyl-9H-purine is incrementally injected into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Protocol 3.2: In Silico Molecular Docking
-
Principle: Molecular docking is a computational method used to predict the binding pose and affinity of a small molecule within the active site of a protein.[5][6] It can provide structural insights into how 2,9-Dimethyl-9H-purine might interact with the ATP-binding pocket of a kinase.[30][31]
-
Procedure:
-
Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein structure (e.g., remove water molecules, add hydrogens).
-
Generate a 3D conformation of 2,9-Dimethyl-9H-purine.
-
Use docking software (e.g., AutoDock Vina, Glide) to predict the binding mode of the compound within the defined ATP-binding site.
-
-
Data Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds with the hinge region and hydrophobic interactions, that contribute to binding.
Conclusion and Future Directions
The purine scaffold is a validated starting point for the development of ATP-competitive kinase inhibitors.[4][7] The systematic application of the biochemical, cellular, and biophysical protocols detailed in this guide will enable a comprehensive evaluation of 2,9-Dimethyl-9H-purine's potential as such an agent. Positive results from this workflow—specifically, potent biochemical inhibition, a confirmed ATP-competitive mechanism, on-target activity in cells without excessive cytotoxicity, and direct target engagement—would provide a strong rationale for initiating medicinal chemistry efforts. Future work could then focus on structure-activity relationship (SAR) studies, synthesizing analogs of 2,9-Dimethyl-9H-purine to improve potency, selectivity, and drug-like properties.
References
- Cellular thermal shift assay - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2vRacBba4zrFnmidUY4VQ29w7dtXIbaIqINEXDzEzXykeU0mxHB-LkqJLf-S0FoWB97u2N1WoCF1FOMKkjYOhe9FYz2cAAU3fntJXViVM6D2oSj-wbYqEFQGurzEpTBVzkSi0o_rpg4LLZrnO4TlK4GaKlUg=]
- Almqvist, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8989255/]
- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [URL: https://www.pelagobio.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00334]
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [URL: https://www.repository.cam.ac.uk/handle/1810/304494]
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [URL: https://dx.doi.org/10.17504/protocols.io.14egn35mpl5d/v1]
- BenchChem. Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. [URL: https://www.benchchem.
- Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
- Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10603774/]
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [URL: https://www.tainstruments.
- Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/19486566.2020.1714241]
- Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Springer Link. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-6997-9_11]
- Kinase activity-tagged western blotting assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31944917/]
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7604313/]
- The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences. [URL: https://www.carnabio.com/english/support/community/detail/i_2.html]
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical. [URL: https://www.materials-talks.
- A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/77/13_Supplement/4186/638102/Abstract-4186-A-biochemical-approach-to]
- Isothermal titration calorimetry. CureFFI.org. [URL: http://www.cureffi.
- Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/12739]
- Isothermal titration calorimetry - Wikipedia. [URL: https://en.wikipedia.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-1441-8_2]
- 2,9-dimethyl-6-[(1-methyl-4-phenyl-1H-imidazol-2-yl)methoxy]-9H-purine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/165368453]
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/cell-biology/cytotoxicity-assay-protocol.htm]
- ATP Competition Assay. International Centre for Kinase Profiling. [URL: https://www.kinase-screen.mrc.ac.
- Computational docking of small molecules to protein targets for drug discovery. International Journal of Advanced Biochemistry Research. [URL: https://www.biochemjournal.com/archives/2023/vol7/issue2/7-2-21]
- A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/316027103_A_biochemical_approach_to_discriminate_between_ATP-competitive_and_non-ATP-competitive_protein_kinase_inhibitors]
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454655/]
- Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cb500652s]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK547903/]
- ATP-binding pocket for CDK2 and the best docking results. ResearchGate. [URL: https://www.researchgate.net/figure/ATP-binding-pocket-for-CDK2-and-the-best-docking-re-sults_fig1_372696084]
- Cytotoxicity Assays – what your cells don't like. BMG Labtech. [URL: https://www.bmglabtech.
- 9H-Purine, 9-methyl- Properties. EPA. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID30174068#properties]
- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10048600/]
- Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm049621k]
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07352h]
- Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36669357/]
- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3006]
- Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29576272/]
- Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
- 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011400/]
- Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15704953/]
- Alternative assay formats to identify diverse inhibitors of protein kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17300714/]
- BindingDB BDBM82521 3,9-DimethylX::3,9-Dimethylxanthine::3,9-dimethyl-3,9-dihydro-1h-purine-2,6-dione. [URL: http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=82521]
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3927]
- 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm900350j]
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- 4. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 18. protocols.io [protocols.io]
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- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. pelagobio.com [pelagobio.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 27. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isothermal titration calorimetry [cureffi.org]
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- 30. biochemjournal.com [biochemjournal.com]
- 31. researchgate.net [researchgate.net]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Halo-Purines
Executive Summary
The purine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Idelalisib) and nucleoside analogs. However, implementing Suzuki-Miyaura cross-coupling on halo-purines presents distinct challenges compared to standard aryl halides.
This guide addresses the three primary failure modes in purine coupling:
-
Catalyst Poisoning: Coordination of the electron-rich N7/N9 nitrogens to the Palladium center.
-
Regioselectivity: Controlling C6 vs. C2 vs. C8 arylation in poly-halogenated substrates.
-
Hydrolytic Instability: The tendency of 6-chloropurines to hydrolyze to hypoxanthine under aqueous basic conditions.
Mechanistic Insight & Strategic Design
The Regioselectivity Hierarchy
In poly-halogenated purines (e.g., 2,6-dichloropurine), the site of oxidative addition is governed by the electrophilicity of the carbon center.
-
C6 Position (Most Reactive): The C6 carbon is highly electron-deficient due to the cumulative inductive effects of N1, N7, and N9. It is the primary site for oxidative addition.
-
C2 Position (Secondary): Reacts only after C6 is substituted or under forcing conditions (higher temperature, excess boronic acid).
-
C8 Position (Least Reactive): Typically requires direct lithiation/halogenation sequences to activate.
The "N-Poisoning" Effect
Unprotected purines possess a free imidazole nitrogen (N9-H) and a basic pyridine-like nitrogen (N7). Palladium(II) species are "soft" Lewis acids and have a high affinity for these "soft" nitrogen donors.
-
Consequence: Formation of stable Pd-Purine complexes that exit the catalytic cycle, halting turnover.
-
Solution: Use of N9-protecting groups (THP, Boc, Benzyl) or bulky phosphine ligands (e.g., XPhos, SPhos) that sterically prevent N-coordination.
Visualization: Reactivity & Deactivation Pathways
Caption: Figure 1. Competitive pathways in purine cross-coupling. C6 addition is kinetically favored, while N-coordination threatens catalytic efficiency.
Optimized Protocol: C6-Selective Coupling
This protocol is designed for 2,6-dichloropurine to yield 6-aryl-2-chloropurine .[1] It utilizes a biphasic solvent system to balance solubility and minimize hydrolysis.
Reagent Selection Table
| Component | Recommended Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Robust against air/moisture; large bite angle prevents N-chelation better than Pd(PPh₃)₄. |
| Ligand | None usually required | If yield is low, add XPhos (highly active for heteroaryl chlorides). |
| Base | K₂CO₃ (2.0 equiv) | Milder than hydroxides; reduces risk of 6-Cl hydrolysis to hypoxanthine. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for boronic acid activation; Dioxane solubilizes the purine. |
| Scavenger | SiliaMetS® Thiol | Essential for removing Pd to <10 ppm for biological assays. |
Step-by-Step Methodology
Pre-requisites:
-
All glassware oven-dried.
-
Solvents degassed (sparged with Argon for 15 mins).
Procedure:
-
Charge Reactor: In a reaction vial equipped with a magnetic stir bar, add:
-
2,6-Dichloropurine (1.0 equiv, e.g., 189 mg, 1.0 mmol)
-
Arylboronic acid (1.05 equiv, 1.05 mmol) — Note: Keep stoichiometry tight to prevent double coupling.
-
Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg)
-
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Base Addition: Add K₂CO₃ (2.0 equiv, 276 mg). Ideally added as a solid under positive argon pressure, or as a pre-degassed aqueous solution.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
QC Check: Monitor by LC-MS at 2 hours. Look for consumption of starting material (M+H 189) and appearance of product (M+H 189 - 35 + Ar mass).
-
-
Workup & Scavenging (Crucial Step):
-
Purification: Wash filtrate with Brine (2x), dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Experimental Workflow & Decision Logic
Caption: Figure 2. Decision tree for catalyst selection and process flow for purine coupling.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N-binding) | Switch to XPhos Pd G2 or protect N9 with THP (Tetrahydropyranyl). |
| Hydrolysis (Product - Cl + OH) | Base too strong / Water content high | Switch base to K₃PO₄ (anhydrous) or reduce water ratio (use 9:1 Dioxane/H₂O). |
| Bis-coupling (C2 & C6) | Excess Boronic Acid | Strictly limit Boronic Acid to 1.0–1.05 equiv . Lower temp to 60°C. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or add excess boronic acid portion-wise. |
References
-
Hocek, M., & Silhár, P. (2007).[4] Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
-
Hocek, M., & Dvoráková, H. (2003). An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines.[5] Journal of Organic Chemistry.
-
Havelková, M., Hocek, M., et al. (1999). The Suzuki-Miyaura Cross-Coupling Reactions of 6-Halopurines with Boronic Acids.[1][6][7] Synlett/ResearchGate.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Context for Scavenging protocols).
Sources
- 1. scispace.com [scispace.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. onyxipca.com [onyxipca.com]
- 4. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,9-Dimethyl-9H-purine Synthesis
Welcome to the Technical Support Center for purine synthesis. Synthesizing 2,9-Dimethyl-9H-purine presents a classic challenge in medicinal chemistry: achieving high yields while maintaining strict regiocontrol. The presence of multiple reactive nitrogen atoms on the purine ring often leads to a mixture of N9 and N7 isomers, drastically reducing the yield of the desired N9-alkylated target.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthesis workflows.
Part 1: Strategic Route Selection
Before troubleshooting a failing reaction, it is critical to ensure you have selected the optimal synthetic route based on your lab's constraints and purity requirements.
Caption: Logical decision tree for selecting the optimal 2,9-Dimethyl-9H-purine synthesis route.
Part 2: Troubleshooting Guides & FAQs
Section A: Direct N9-Methylation Issues
Q: My direct methylation of 2-methylpurine using Sodium Hydride (NaH) and Methyl Iodide (MeI) yields a 60:40 mixture of N9 and N7 isomers. How can I improve N9 selectivity and overall yield?
A: The use of strong, unhindered bases like NaH strips the proton from the purine, creating a "naked" anion. Because the N7 and N9 positions have competing nucleophilicity, this lack of steric direction results in poor regioselectivity.
Solution: Switch your base to Tetrabutylammonium Fluoride (TBAF). According to 1, the fluoride ion acts as a mild base to deprotonate the purine ring, while the bulky tetrabutylammonium cation forms an ion pair that assists in activating the alkyl halide[1]. More importantly, bulky counterions or proximal substituents sterically shield the N7 region of space, preventing the electrophile from attacking there and driving the reaction toward the N9 isomer[2]. Alternatively, conducting the reaction in water with β-cyclodextrin can achieve >99:1 N9/N7 selectivity, as the cyclodextrin cavity physically blocks the N7 position[3].
Section B: De Novo Pyrimidine Annulation Issues
Q: I am building the purine ring from scratch using 5-amino-2-methyl-4-(methylamino)pyrimidine. The cyclization step stalls, and my yield is capped at 65%. How can I drive this to completion?
A: The reported yield for this type of imidazole annulation is typically around 65% under standard conditions[4]. The reaction proceeds via a formamide intermediate that must undergo dehydration to close the ring. If water is present in the system, it hydrolyzes the triethyl orthoformate reagent and pushes the equilibrium backward.
Solution: This reaction must be treated as an equilibrium system. To drive it forward, you must actively remove the ethanol byproduct. Equip your reaction flask with a distillation head or a Dean-Stark trap. Additionally, ensure strictly anhydrous conditions and use a catalytic amount of a Lewis or Brønsted acid (like p-TsOH) to activate the orthoester.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between the chosen reagent system and the resulting yield/regioselectivity during the direct methylation of 2-methylpurine.
Table 1: Comparative Yield and Regioselectivity of N-Methylation Conditions
| Reagent System | Solvent | Temperature | N9:N7 Ratio | Overall Yield | Mechanistic Causality |
| NaH / MeI | DMF | 0 °C to RT | 60:40 | 65 - 75% | "Naked" anion formation leads to thermodynamic mixtures. |
| K₂CO₃ / MeI | DMF | RT | 70:30 | 75 - 80% | Milder base reduces degradation but lacks steric shielding. |
| TBAF / MeI | THF | RT | >90:10 | 85 - 95% | TBA⁺ counterion shields N7 and activates the alkyl halide. |
| β-CD / K₂CO₃ | H₂O | 60 °C | >99:1 | 85 - 90% | β-Cyclodextrin cavity physically encapsulates and blocks N7. |
Part 4: Step-by-Step Methodologies
Protocol A: TBAF-Assisted Regioselective N9-Methylation
This protocol is a self-validating system: the rapid consumption of the starting material on TLC confirms the activation of the TBA⁺ ion pair.
-
Dissolution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylpurine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Activation: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) dropwise at room temperature. Stir for 5 minutes. The solution may change color slightly as the purine anion forms and pairs with the TBA⁺ cation.
-
Alkylation: Slowly add methyl iodide (MeI, 2.0 eq) to the activated mixture.
-
Validation (Monitoring): Stir at room temperature for 15-20 minutes. Spot the reaction on a TLC plate (Eluent: DCM:MeOH 9:1). The starting material spot should be completely consumed, validating the kinetic efficiency of the TBAF method.
-
Quenching & Workup: Concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield pure 2,9-Dimethyl-9H-purine.
Caption: Mechanistic pathway of TBAF-assisted regioselective N9-methylation.
Protocol B: De Novo Synthesis via Pyrimidine Annulation
This protocol utilizes Le Chatelier's principle as a self-validating mechanism to ensure complete cyclization.
-
Precursor Preparation: Suspend 5-amino-2-methyl-4-(methylamino)pyrimidine (1.0 eq) in anhydrous triethyl orthoformate (10.0 eq). The excess orthoformate acts as both the reagent and the solvent.
-
Catalysis: Add a catalytic amount of anhydrous p-Toluenesulfonic acid (p-TsOH, 0.05 eq) to activate the orthoester.
-
Cyclization & Validation: Heat the reaction mixture to 145 °C under an inert atmosphere. Equip the flask with a distillation head. Self-Validation: As the reaction proceeds, ethanol is generated. The continuous distillation of ethanol out of the system physically proves the reaction is progressing and prevents the reverse hydrolysis reaction.
-
Completion: Maintain heating for 4-6 hours until ethanol distillation ceases and the solution becomes homogeneous.
-
Workup: Cool the mixture to room temperature and remove the remaining triethyl orthoformate under high vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2,9-Dimethyl-9H-purine.
Part 5: References
-
Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride Source: Benchchem URL:1
-
Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin Source: ChemInform / ResearchGate URL:3
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 Source: NIH / PubMed URL:2
-
6-Chloro-2-ethyl-9-methylpurine (Chemical Intermediate Synthesis) Source: Benchchem URL:4
Sources
Technical Support Center: Optimizing HPLC Separation of 2,9-Dimethyl-9H-purine and Its Isomers
Welcome to the Advanced Chromatography Troubleshooting Guide. Separating positional isomers of methylated purines—such as distinguishing 2,9-Dimethyl-9H-purine from 2,6-dimethylpurine or 1,9-dimethylpurine—is notoriously difficult. Because these molecules possess identical molecular weights and nearly identical lipophilicities, standard reversed-phase methodologies often fail.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to achieve baseline resolution and validate their analytical workflows.
🔍 Frequently Asked Questions & Troubleshooting
Q1: Why do 2,9-Dimethyl-9H-purine and its positional isomers co-elute as a single broad peak on my standard C18 column?
The Causality: Standard C18 (octadecylsilane) stationary phases separate analytes primarily based on hydrophobic (dispersive) interactions. Positional isomers of dimethylpurines have the exact same number of carbon atoms and highly similar overall hydrophobicity. Consequently, their partitioning into the C18 alkyl chains is virtually identical, leading to co-elution[1].
The Solution: You must exploit shape selectivity and electronic differences rather than just hydrophobicity. Switch to a Pentafluorophenyl (PFP) column. The rigid, electron-deficient fluorinated aromatic ring of the PFP phase provides multiple orthogonal retention mechanisms:
- Interactions: The electron-rich purine ring interacts strongly with the electron-deficient PFP ring.
-
Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms interact with the amine/imine nitrogens on the purine.
-
Steric/Shape Selectivity: The specific placement of the methyl groups (e.g., at the N9 and C2 positions) alters the 3D spatial profile of the molecule. The rigid PFP phase discriminates between these subtle steric differences, allowing for the baseline separation of isomers that a flexible C18 chain cannot resolve[2].
Q2: How do I select the optimal mobile phase to maximize PFP column selectivity for purines?
The Causality: Purines are amphoteric molecules with specific
Expert Recommendation: Buffer the mobile phase to at least 1-2 pH units away from the
Quantitative Comparison of Separation Parameters
| Stationary Phase | Mobile Phase Additive | Primary Retention Mechanism | Isomer Resolution ( | Peak Symmetry |
| Standard C18 | 0.1% Formic Acid | Hydrophobic | < 0.8 (Co-elution) | Tailing |
| HILIC (Amide) | 10mM Ammonium Formate | Hydrophilic Partitioning | ~ 1.1 (Partial) | Broad |
| PFP (Fluorinated) | 10mM Ammonium Acetate | < 1.0 (Poor) | Symmetrical | |
| PFP (Fluorinated) | 0.1% Formic Acid | > 2.0 (Baseline) | Excellent |
Q3: What is the recommended step-by-step protocol for optimizing this separation?
To establish a robust and reproducible method, follow this step-by-step optimization workflow:
Step 1: Column Preparation & Equilibration
-
Install a high-purity PFP column (e.g., 150 mm × 2.1 mm, 3 µm particle size).
-
Flush with 100% Acetonitrile for 20 column volumes (CV), followed by 20 CV of the starting mobile phase (98% Water with 0.1% Formic Acid / 2% Acetonitrile) to properly hydrate the phase.
Step 2: Thermodynamic Tuning (Temperature Control)
-
Mechanistic Insight: Shape selectivity on PFP columns is highly temperature-dependent. Lower temperatures increase the rigidity of the stationary phase, enhancing its ability to distinguish subtle steric differences.
-
Set the column compartment to 15°C - 20°C (sub-ambient) rather than the standard 30°C - 40°C.
Step 3: Gradient Optimization
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient Profile:
-
0 - 2 min: Hold at 2% B (allows polar retention).
-
2 - 12 min: Linear ramp from 2% B to 30% B (shallow gradient maximizes resolution of closely eluting isomers)[4].
-
12 - 15 min: Ramp to 95% B (column wash).
-
15 - 20 min: Re-equilibrate at 2% B.
-
Q4: How can I establish a self-validating system to ensure my peaks are true isomers and not artifacts?
A scientifically rigorous method must be self-validating. You cannot rely on retention time alone. Implement the following tripartite validation system:
-
Photodiode Array (PDA) Peak Purity Analysis: Extract the UV spectra at the upslope, apex, and downslope of the target peak. The software calculates a "Purity Angle" vs. "Purity Threshold." If the spectral match is
, the peak contains a co-eluting isomer. -
Orthogonal MS/MS Fragmentation: While 2,9-Dimethyl-9H-purine and its isomers share the same precursor ion (
), their MS/MS product ion spectra will differ. The position of the methyl groups dictates the fragmentation pathway (e.g., the specific neutral loss of or will vary depending on whether the methyl is on the pyrimidine or imidazole ring of the purine core)[3]. -
Standard Spiking (Co-chromatography): Split your unknown sample into two aliquots. Spike one aliquot with a certified reference standard of pure 2,9-Dimethyl-9H-purine. If the peak area increases symmetrically without any peak broadening or shoulder formation, the identity is confirmed.
📊 Experimental Workflow Visualization
Fig 1: Step-by-step logical workflow for the optimization and validation of purine isomer separation.
📚 References
-
Welch Materials. A Guide to Selective Columns for Isomer Separation. Retrieved from[Link]
-
Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria. Retrieved from [Link]
-
ACS Earth and Space Chemistry. Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 2,9-Dimethyl-9H-purine
Executive Summary
2,9-Dimethyl-9H-purine is a methylated purine derivative often used as a scaffold in medicinal chemistry or as a reference standard. Unlike natural nucleosides, the N9-position is blocked by a methyl group, preventing glycosidic bond hydrolysis (depurination). However, the compound remains susceptible to imidazole ring opening under extreme pH and oxidative degradation . Furthermore, its lipophilic nature (relative to naked purine) makes physical instability (precipitation) the most common user-reported issue, often mistaken for chemical degradation.
This guide provides a self-validating framework to distinguish between physical crashing and chemical breakdown, ensuring reproducible experimental data.
Module 1: Solubility & Physical Stability (The "Crash-Out" Effect)
User Query: "My 10 mM stock solution in DMSO was clear yesterday, but after freezing and thawing, I see a fine precipitate. Is the compound degrading?"
Technical Diagnosis: This is likely physical instability , not chemical degradation. 2,9-Dimethyl-9H-purine is hydrophobic. DMSO is highly hygroscopic (absorbs water from the air).[1][2] When DMSO absorbs atmospheric moisture, its solvating power for lipophilic purines decreases drastically, causing the compound to precipitate ("crash out").[1]
The Mechanism of Failure
-
Hygroscopicity: DMSO can absorb up to 10% water by weight if left uncapped.
-
Thermodynamic Shift: The introduction of water increases the polarity of the solvent system.
-
Nucleation: The hydrophobic 2,9-dimethyl-9H-purine molecules aggregate, forming micro-crystals that may be invisible to the naked eye but scatter light (causing turbidity).
Corrective Protocol: Anhydrous Stock Preparation
Figure 1: Optimal workflow for preparing stable stocks. Critical control points are the use of anhydrous DMSO and immediate aliquoting to prevent freeze-thaw cycles.
Actionable Steps:
-
Use Anhydrous Grade DMSO: Do not use the "general use" bottle sitting on the bench. Use a fresh ampoule or a bottle stored over molecular sieves.
-
Single-Use Aliquots: Divide the stock into volumes required for one experiment (e.g., 50 µL).
-
Visual Check: Before use, hold the vial up to a light source. Any "shimmer" indicates micro-precipitation. If seen, sonicate for 5 minutes at 37°C.
Module 2: Chemical Stability & pH Management
User Query: "I am running a degradation study. At pH 2 and pH 12, the peak area for 2,9-dimethyl-9H-purine decreases. What is the degradation product?"
Technical Diagnosis: While the N9-methyl group protects against depurination (a common issue with adenosine/guanosine), the purine ring system itself is susceptible to hydrolysis under extreme conditions.
-
Acidic Conditions (pH < 3): Protonation of N1 or N3 activates the ring for nucleophilic attack by water, leading to imidazole ring opening .
-
Basic Conditions (pH > 10): Hydroxide attack can cleave the pyrimidine ring or open the imidazole ring, forming formamidopyrimidine derivatives.
Degradation Pathway Visualization
Figure 2: Simplified degradation pathway. Extreme pH leads to ring opening, destroying the aromaticity and biological activity of the scaffold.
Buffer Compatibility Matrix
| Solvent/Buffer System | Stability Rating | Mechanism of Instability | Recommendation |
| DMSO (Anhydrous) | ★★★★★ (High) | None (if kept dry). | Ideal for stock storage (-20°C). |
| PBS (pH 7.4) | ★★★★☆ (Good) | Slow oxidation over weeks. | Prepare fresh. Use within 24h. |
| Tris-HCl (pH 8.0) | ★★★★☆ (Good) | Minimal. | Good for biological assays.[3] |
| Acetate Buffer (pH 4.0) | ★★★☆☆ (Moderate) | Protonation risk over time. | Limit exposure < 4 hours.[4] |
| 0.1 M HCl / NaOH | ★☆☆☆☆ (Poor) | Rapid Ring Opening. | Avoid. |
Expert Tip: For aqueous experiments, keep the final DMSO concentration < 1% (v/v) to minimize solvent effects, but ensure it is high enough to keep the lipophilic purine dissolved.
Module 3: Validation Protocol (HPLC)
User Query: "How do I prove the compound is stable in my assay buffer?"
Technical Diagnosis: You must distinguish between the compound disappearing due to precipitation (physical) vs. degradation (chemical).[5] A standard HPLC protocol with a mass balance check is required.
Standard Operating Procedure: Stability Assay
1. Preparation:
-
Test Sample: Dilute 10 mM DMSO stock to 10 µM in your Assay Buffer (e.g., PBS).
-
Control Sample: Dilute 10 mM DMSO stock to 10 µM in Acetonitrile/Water (50:50).
-
Incubation: Incubate Test Sample at 37°C for 0, 2, 4, and 24 hours.
2. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 260 nm (Purine
).
3. Data Analysis (The "Mass Balance" Check): Compare the Total Peak Area of the Test Sample vs. the Control Sample.
-
Scenario A: Peak Area Loss + New Peaks:
-
Diagnosis:Chemical Degradation. The compound is breaking down into other species (ring-opened products).
-
Fix: Adjust pH or temperature.[6]
-
-
Scenario B: Peak Area Loss + NO New Peaks:
-
Diagnosis:Precipitation. The compound crashed out and was filtered out or stuck to the vial.
-
Fix: Add a solubilizing agent (e.g., 0.05% Tween-20 or Cyclodextrin) to the buffer.
-
References
-
BenchChem Technical Support. (2025).[1][2][3][5][6] An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. Link (Cited for DMSO solubility logic of N-alkyl purines).
-
Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Link (Cited for DMSO hygroscopicity data).
-
Taylor & Francis. (2006). Acid-Catalyzed Hydrolysis of 2-Amino-9-(α-D-Ribofuranosyl)-purine: Competition Between Depurination and Opening of the Imidazole Ring. Link (Cited for purine ring opening mechanisms).
-
National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. Link (Cited for water absorption rates in DMSO).
-
ResearchGate. (2025). Applications of Purine Ring Opening in the Synthesis of Imidazole Derivatives. Link (Cited for alkaline hydrolysis pathways).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 2,9-Dimethyl-9H-purine before handling.
Sources
Refining purification methods for 2,9-Dimethyl-9H-purine post-synthesis
This technical guide serves as a specialized support center for the purification of 2,9-Dimethyl-9H-purine (CAS: 85180-62-7) . It is designed for researchers encountering specific post-synthesis challenges, particularly the separation of regioisomers and the removal of unreacted precursors.
Status: Active Lead Scientist: Senior Application Specialist Scope: Post-synthesis refinement, N7/N9 isomer separation, and purity validation.
Expert Insights: The "N9 vs. N7" Challenge
In the synthesis of 2,9-Dimethyl-9H-purine—typically achieved via methylation of 2-methylpurine or cyclization of pyrimidine precursors—the most persistent impurity is the N7-regioisomer (2,7-dimethylpurine) .
-
The Mechanism: Purine alkylation under basic conditions creates an ambient anion. While the N9 position is thermodynamically preferred due to less steric hindrance and better conjugation, kinetic control often yields 10–20% of the N7 isomer.
-
The Separation Logic: The N9 isomer is generally less polar and has a lower melting point than the N7 isomer due to differences in dipole moments and hydrogen bonding networks. We exploit these physicochemical divergences for purification.
Troubleshooting Guide & FAQs
Category A: Isomer Separation (N9 vs. N7)
Q: I see two close spots on my TLC. How do I confirm which is my target (2,9-dimethylpurine)? A: The N9 isomer typically has a higher R_f value than the N7 isomer on silica gel.
-
Test Protocol: Run TLC in DCM:Methanol (95:5) .
-
Top Spot (Higher R_f): 2,9-Dimethyl-9H-purine (Target).[1]
-
Bottom Spot (Lower R_f): 2,7-Dimethyl-9H-purine (Impurity).
-
-
Validation: The N7 isomer often exhibits a distinct blue fluorescence under short-wave UV (254 nm) in acidic media, whereas N9 is typically dark absorptive.
Q: Column chromatography is not achieving baseline separation. What mobile phase do you recommend? A: Standard DCM/MeOH gradients often cause "tailing" for purines due to the basic nitrogen interacting with silanols.
-
Optimization: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your mobile phase to neutralize silica acidity.
-
Recommended Gradient: Start with 100% Ethyl Acetate. If the compound does not elute, switch to DCM:MeOH:NH₄OH (90:9:1) .
Category B: Crystallization & Solubility[2]
Q: My crude product is an oil/gum. How do I induce crystallization? A: "Oiling out" indicates trapped solvent or high impurity levels disrupting the crystal lattice.
-
The Trituration Fix: Dissolve the gum in a minimum amount of hot Ethanol , then add Diethyl Ether dropwise until turbidity persists. Cool to -20°C.
-
Alternative: Sonication in n-Heptane can often force the oil to solidify into an amorphous powder, which can then be recrystallized.
Q: What is the best solvent system for final polishing? A: For 2,9-dimethylpurine, a Water/Ethanol system is ideal due to the hydrophobic effect of the methyl groups.
-
Protocol: Dissolve in boiling Ethanol. Add hot water dropwise until the solution turns slightly cloudy. Add a few drops of Ethanol to clear it, then let it cool slowly to room temperature before refrigerating.
Category C: Analytical Validation
Q: How do I definitively distinguish the N9 isomer by NMR? A: 1H-NMR chemical shifts are diagnostic.
-
N9-Isomer: The C8-proton typically appears at δ 8.0–8.2 ppm .
-
N7-Isomer: The C8-proton is deshielded, shifting downfield to δ 8.4–8.6 ppm .
-
NOESY Check: In the N9 isomer, you will see a Nuclear Overhauser Effect (NOE) correlation between the N9-Methyl protons and the C8-proton . This correlation is absent or significantly different in the N7 isomer.
Comprehensive Purification Protocol
Phase 1: Crude Workup (Removal of Salts/Catalyst)
-
Quench: If alkylation used NaH/DMF, quench with saturated NH₄Cl.
-
Extraction: Extract into Ethyl Acetate (3x) . Avoid DCM initially if DMF is present, as DMF partitions into DCM.
-
Wash: Wash combined organics with Brine (2x) to remove residual DMF.
-
Dry: Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.
Phase 2: Flash Chromatography (Isomer Removal)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: Dissolve crude in minimal DCM.
-
Eluent System:
-
-
equilibration:* 100% DCM.
-
-
Gradient: 0% → 5% Methanol in DCM (with 0.5% NH₄OH).
-
-
Collection: Collect the first major UV-active fraction (N9 isomer). Discard the slower-eluting N7 fraction.
Phase 3: Recrystallization (Polishing)
-
Dissolve the chromatographed solid in boiling Ethanol (approx. 10 mL per gram).
-
Perform a hot filtration if insoluble particulates (silica dust) are present.
-
Allow the filtrate to cool to room temperature undisturbed for 2 hours.
-
Cool to 4°C for 12 hours.
-
Filter crystals and wash with cold (-20°C) Ethanol .
-
Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Visual Workflow (Decision Tree)
The following diagram outlines the logical decision process for purifying 2,9-Dimethyl-9H-purine based on the physical state and purity of the crude material.
Caption: Logical workflow for the purification of 2,9-Dimethyl-9H-purine, prioritizing isomer removal before final crystallization.
Physicochemical Data & Reference Table
| Property | Value / Characteristic | Relevance to Purification |
| Molecular Formula | C₇H₈N₄ | Confirmation of mass (MW: 148.[2]17) |
| Solubility (Water) | Low (< 5 mg/mL) | Allows use as an anti-solvent. |
| Solubility (Ethanol) | Moderate (Hot), Low (Cold) | Ideal for recrystallization. |
| pKa (N1) | ~ 3.5 - 4.0 | Basic extraction requires pH > 9 to keep neutral. |
| TLC R_f (N9) | ~ 0.45 (DCM:MeOH 9:1) | Higher than N7 isomer.[3] |
| TLC R_f (N7) | ~ 0.30 (DCM:MeOH 9:1) | Significant separation allows flash chromatography. |
References
-
BenchChem. Differentiation of N7 and N9 Purine Isomers by NMR. Retrieved from
-
Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from
-
National Institutes of Health (NIH). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. PubMed Central. Retrieved from
-
ResearchGate. Solubility Modeling and Solvent Effect of Purine Derivatives. Retrieved from
-
PubChem. 2,9-Dimethyl-9H-purine Compound Summary. Retrieved from
Sources
Optimizing reaction conditions for methylation of purine scaffolds
Welcome to the Advanced Applications Knowledge Base. This technical support center provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting guides for the regioselective alkylation of purine derivatives.
📊 Regioselectivity Decision Matrix
When methylating the purine scaffold, the primary challenge is controlling the regioselectivity between the N7 and N9 positions. Use the decision tree below to select the appropriate reaction conditions based on your target isomer.
Decision tree for purine scaffold methylation: selecting reagents based on N7 vs. N9 regioselectivity.
🧪 Validated Experimental Protocols
Q: How do I achieve exclusive N9-methylation without forming complex isomeric mixtures?
A: Standard basic conditions (like K₂CO₃ or NaH) create an ambident anion, leading to difficult-to-separate N7/N9 mixtures. To achieve high N9-selectivity, use the TBAF-assisted protocol . Tetrabutylammonium fluoride (TBAF) acts as a mild, highly soluble base in THF. It deprotonates the purine without forming a hard ion pair, allowing the thermodynamically favored N9-alkylated product to form rapidly at room temperature[1, 2].
Step-by-Step Methodology:
-
Preparation: Dissolve the purine derivative (1.0 equiv, e.g., 0.1 mmol) in anhydrous THF (0.4 mL) in a dry flask at room temperature.
-
Base Addition: Add TBAF (1.0 M solution in THF, 2.0 equiv, 0.2 mL) dropwise. Stir for 10 minutes to ensure complete deprotonation.
-
Alkylation: Add iodomethane (MeI) (2.0 equiv, 12.5 μL) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).
Self-Validation System:
-
In-Process Control (IPC): On TLC (typically 5–10% MeOH in DCM), the N9-isomer will run slightly higher (less polar) than the N7-isomer.
-
Structural Confirmation: In ¹H NMR (DMSO-d₆), the N9-CH₃ peak typically appears at δ 3.70–3.85 ppm. Confirm regiochemistry via 2D HMBC: the N9-CH₃ protons must show ³J cross-peaks to C4 and C8, but not to C5.
Q: How do I force methylation at the sterically hindered N7 position?
A: N7-methylation is kinetically and thermodynamically disfavored. To force N7-selectivity, use the TMP·MgCl-directed protocol . The Hauser base TMP·MgCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride) operates via a dual mechanism: the Mg²⁺ ion coordinates to the purine ring (stabilizing the N7-deprotonated state), while the extreme steric bulk of the TMP ligand physically blocks the N9 position. This directs the incoming electrophile exclusively to N7[3, 4].
Step-by-Step Methodology:
-
Preparation: Dissolve the purine derivative (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.
-
Base Addition: Slowly add TMP·MgCl (1.0 M in THF/toluene, 1.2 equiv) dropwise. Stir at 0 °C for 30 minutes to form the magnesiated intermediate.
-
Alkylation: Add the methylating agent (methyl triflate or MeI, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with water, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.
Self-Validation System:
-
In-Process Control (IPC): The N7-methylated product will typically elute slightly earlier than the N9-isomer on a reverse-phase C18 LC-MS column due to its higher polarity.
-
Structural Confirmation: In ¹H NMR, the N7-CH₃ protons are highly deshielded by the adjacent C8 proton and the 7H-tautomeric system, appearing further downfield (δ 3.95–4.15 ppm) compared to N9-CH₃. HMBC will show a strong ³J cross-peak between the N7-CH₃ protons and C5, confirming N7 attachment[3].
📈 Quantitative Data Summary
Q: What yields and regioselectivity ratios can I expect from different base/solvent combinations? A: The table below summarizes the expected outcomes based on empirical data from optimizing purine scaffold methylation.
| Reaction Condition | Base | Solvent | Temp (°C) | Electrophile | Major Regioisomer | Typical Yield | Expected N9:N7 Ratio |
| Standard Basic | K₂CO₃ | DMF | 25 | MeI | N9 (Mixture) | 50–60% | ~ 3:1 |
| TBAF-Assisted | TBAF | THF | 25 | MeI | N9 (Selective) | 75–85% | > 95:5 |
| Hauser Base | TMP·MgCl | THF | 0 to 25 | MeOTf / MeI | N7 (Exclusive) | 70–90% | < 1:99 |
| Mitsunobu | PPh₃/DIAD | THF | 0 to 25 | MeOH | N9 (Favored) | 60–70% | ~ 9:1 |
🛠️ Troubleshooting & FAQs
Q: Why am I observing over-methylation (e.g., quaternary ammonium salts) in my reaction? A: Over-methylation typically occurs when utilizing a large excess of highly reactive electrophiles (like dimethyl sulfate or methyl triflate) at elevated temperatures, or when using unhindered bases. Solution: Strictly limit the electrophile stoichiometry to 1.0–1.1 equivalents. Maintain the reaction temperature at or below room temperature (0 °C is preferred for methyl triflate). If over-methylation persists at exocyclic amines (e.g., the C6-amine of adenine), ensure you are using a bulky base like TMP·MgCl, which sterically protects adjacent sites, or temporarily protect the exocyclic amine with a Boc or formamidine group.
Q: Does the C6-substituent affect the N7/N9 ratio? A: Yes, significantly. While the electronic nature of the C6 substituent has minimal effect on regiochemistry, its steric bulk is the primary governing factor. Bulky C6 substituents (e.g., large aryl groups or secondary amines) naturally shield the N7 position, pushing standard K₂CO₃-mediated reactions heavily toward N9-alkylation. Conversely, if you require N7-alkylation on a purine with a small C6 substituent (like a halogen), you must use the TMP·MgCl protocol to artificially induce the necessary steric shielding[3].
Q: What is the "Magic Methyl" effect, and why is N7-methylation so critical in PET radiotracer development? A: The "Magic Methyl" effect refers to the profound impact a single methyl group can have on a drug's pharmacological properties (e.g., binding affinity, lipophilicity, and metabolic stability). In radiochemistry, locking the purine into the 7H-tautomer via N7-methylation directs the reactivity of the molecule and prevents the formation of N9-isomers. This exact principle is used in the synthesis of 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), a PET tracer used to measure multidrug resistance-associated protein 1 (MRP1) activity in the brain[5].
📚 References
-
Design, synthesis and antibacterial activity of novel 1, 3-thiazolidine purine nucleosides. Der Pharma Chemica. URL: [Link]
-
9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry (PMC). URL: [Link]
-
Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters - ACS Publications. URL:[Link]
-
Advancing 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated protein 1. EJNMMI Radiopharmacy and Chemistry. URL: [Link]
Technical Support Center: Troubleshooting 2,9-Dimethyl-9H-purine Bioassays
Welcome to the Application Support Center for 2,9-Dimethyl-9H-purine (2,9-DMP) and its derivatives. 2,9-DMP and its halogenated analogs (e.g., 6-chloro-2,9-dimethyl-9H-purine) are privileged scaffolds frequently utilized in the development of phosphodiesterase 2 (PDE2) inhibitors for central nervous system and psychiatric disorders[1].
Despite their pharmacological potential, researchers frequently encounter poor reproducibility, drifting IC50 values, and high background noise during in vitro screening. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the physical chemistry and causality behind these assay failures and provide self-validating protocols to ensure your data is robust, reproducible, and artifact-free.
Mechanistic Overview of Assay Interference
To troubleshoot 2,9-DMP assays, we must first understand the molecule's behavior in aqueous environments. The purine ring possesses multiple nitrogen atoms (particularly N7 and N9) that act as potent electron donors, allowing them to coordinate with transition metals and divalent cations—a well-documented phenomenon where purine complexes interact strongly with metals like copper and magnesium[2].
Because PDE2 and many kinase assays rely heavily on Mg2+ as a catalytic cofactor, 2,9-DMP can inadvertently sequester these metals, leading to false-positive enzyme inhibition.
Mechanism of 2,9-DMP in PDE2 assays highlighting potential metal chelation artifacts.
Quantitative Data: Solubility & Aggregation Dynamics
A primary cause of irreproducibility is the planar aromatic nature of the purine ring, which promotes
Table 1: Quantitative Solubility and Aggregation Metrics for 2,9-DMP Scaffolds
| Vehicle / Buffer System | Max Soluble Conc. | Aggregation Onset (via DLS) | Application Recommendation |
| 100% DMSO (Fresh) | > 10,000 µM | None detected | Primary stock storage. |
| 100% DMSO (Aged 30d) | ~ 2,000 µM | > 500 µM (micro-crystals) | Discard working stocks after 14 days. |
| Aqueous Buffer (pH 7.4) | < 50 µM | > 10 µM | Keep final assay concentration < 10 µM. |
| Buffer + 0.1% BSA | ~ 150 µM | > 50 µM | Use carrier proteins to stabilize monomers. |
| Buffer + 0.01% Triton X-100 | ~ 200 µM | > 100 µM | Add surfactant to disrupt |
Frequently Asked Questions (FAQs) & Causality Analysis
Q: Why do my IC50 values for 2,9-DMP derivatives drift higher over consecutive assay runs? Causality: This is a classic hallmark of compound aggregation and degradation in DMSO stocks. Over time, purines form micro-precipitates that are invisible to the naked eye but drastically reduce the effective molarity of the compound. Solution: Always use fresh DMSO stocks. To maintain compound integrity and prevent oxidative degradation of the methyl groups, 2,9-DMP derivatives must be stored in an inert atmosphere (Argon/Nitrogen) at 2-8°C.
Q: I am seeing high background noise in my fluorescence polarization (FP) assay. Is the compound autofluorescent? Causality: While highly conjugated purines can exhibit mild autofluorescence, the primary cause of FP background noise with 2,9-DMP is light scattering caused by colloidal aggregation. Solution: Incorporate 0.01% Triton X-100 into your assay buffer (as shown in Table 1) to break up colloids, and read the plate immediately after compound addition.
Q: How do I differentiate true PDE2 inhibition from off-target ATP-competitive kinase binding?
Causality: 2,9-DMP is a bioisostere of adenine. Because ATP contains an adenine ring, 2,9-DMP derivatives can easily slip into the highly conserved ATP-binding hinge region of off-target kinases, causing cross-reactivity.
Solution: Standardize your substrate concentrations. Always run your assays at the Michaelis constant (
Troubleshooting Logic & Self-Validating Protocols
When reproducibility fails, do not blindly repeat the experiment. Use the logic tree below to systematically isolate the variable, followed by our self-validating counter-screen.
Step-by-step logic tree for diagnosing reproducibility issues in 2,9-DMP bioassays.
Methodology: Self-Validating Mg2+ Shift Assay for Chelation Artifacts
To definitively prove whether your 2,9-DMP derivative is a true orthosteric inhibitor or merely a metal chelator depleting the assay of necessary cofactors, execute this self-validating protocol.
Step 1: Reagent Preparation Prepare three separate 2x assay buffers containing 50 mM Tris-HCl (pH 7.4), 0.01% Tween-20, and varying concentrations of MgCl2: 1 mM, 5 mM, and 15 mM .
Step 2: Compound Dilution Serially dilute the 2,9-DMP derivative in 100% fresh DMSO. Perform a 1:100 intermediate dilution in the respective assay buffers to ensure the final DMSO concentration in the well remains strictly at 1% (preventing solvent-induced enzyme denaturation).
Step 3: Enzyme Pre-incubation Add 10 µL of the target enzyme (e.g., PDE2) to a 384-well microplate. Add 5 µL of the compound dilution. Incubate for exactly 20 minutes at room temperature to allow equilibrium binding.
Step 4: Reaction Initiation
Initiate the reaction by adding 5 µL of the substrate (e.g., fluorescently labeled cAMP) at its predetermined
Step 5: Kinetic Readout & Self-Validation Logic Monitor the reaction continuously for 30 minutes. Calculate the apparent IC50 for each Mg2+ condition.
-
The Validation Rule: If the IC50 remains constant across all three buffers, you have a true orthosteric inhibitor. If the IC50 increases proportionally with the Mg2+ concentration (meaning the compound becomes "less potent" when more metal is present), the compound is acting as a metal chelator and is an assay artifact.
References
-
[1] Title: US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors - Google Patents Source: google.com URL:
-
Title: 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 - MilliporeSigma Source: sigmaaldrich.com URL:
-
[2] Title: Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes - ResearchGate Source: researchgate.net URL:
Sources
Validation & Comparative
Regiochemical Determinants of Kinase Inhibition: 2,9-Dimethyl-9H-purine vs. 3,6-Dimethyl-3H-purine
This comparative guide analyzes the structural and functional distinctions between 2,9-Dimethyl-9H-purine and 3,6-Dimethyl-3H-purine as kinase inhibitor scaffolds. While direct head-to-head clinical data for these specific fragment cores is limited, their regiochemistry represents a fundamental lesson in Structure-Activity Relationship (SAR) design for ATP-competitive inhibitors.
A Technical Comparison Guide for Medicinal Chemists
Executive Summary
The purine ring system is the "privileged scaffold" of kinase inhibition, mimicking the adenine base of ATP. However, the methylation pattern dictates the binding mode, solubility, and selectivity profile.
-
2,9-Dimethyl-9H-purine (The Canonical Mimic): Represents a scaffold optimized for canonical hinge binding . The N9-methyl group mimics the ribose attachment of ATP, directing the purine to the ATP-binding pocket with high affinity potential. It is a standard starting point for Type I inhibitors.
-
3,6-Dimethyl-3H-purine (The Steric Disruptor): Represents a non-canonical or "flipped" binding scaffold. Methylation at the N3 position typically abolishes standard hinge hydrogen bonding, often forcing the molecule into an alternative orientation or selecting for kinases with atypical hinge architectures (e.g., specific mutants or lipid kinases).
Chemical Profiles & Structural Logic
The core difference lies in the H-bond Donor/Acceptor (HBD/HBA) profile at the kinase hinge region.
| Feature | 2,9-Dimethyl-9H-purine | 3,6-Dimethyl-3H-purine |
| IUPAC Name | 2,9-dimethyl-9H-purine | 3,6-dimethyl-3H-purine |
| Core Substitution | C2-Methyl (Solvent Front)N9-Methyl (Ribose Pocket) | N3-Methyl (Hinge Interface)C6-Methyl (Gatekeeper/Hinge) |
| Hinge Interaction | Canonical: N1 (Acceptor) & N7/C6 (Donor/VDW) | Disrupted: N3 is blocked; C6-Me adds steric bulk. |
| Electronic State | Neutral aromatic heterocycle. | Often exists as a zwitterionic resonance hybrid or protonated species due to N3 alkylation. |
| Primary Utility | Scaffold for CDK, GSK3, & CK2 inhibitors. | Probe for Adenosine Receptors or Atypical Kinase pockets. |
Mechanism of Action: The Hinge Binding Paradox
The Canonical Binding Mode (2,9-Dimethyl)
Most kinase inhibitors bind to the hinge region (residues connecting the N- and C-lobes).
-
N1 Interaction: The N1 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the "Gatekeeper+3" residue.
-
N9 Role: In ATP, N9 connects to the ribose. In 2,9-dimethylpurine, the N9-methyl group occupies the start of the ribose pocket, preventing the "flipped" binding mode and locking the scaffold in an ATP-mimetic orientation.
-
C2 Role: The C2-methyl group points towards the solvent front or the phosphate-binding loop (P-loop), often improving solubility or selectivity by contacting non-conserved residues.
The Disrupted Binding Mode (3,6-Dimethyl)
-
N3 Blockade: In canonical binding, N3 often acts as a weak acceptor or makes critical Van der Waals contacts. Methylation at N3 creates a steric clash with the hinge backbone (specifically the Gatekeeper+1 residue).
-
Forced Rotation: To accommodate the N3-methyl, the purine ring must often rotate 180° or shift outward. This can lead to "Reverse Binding" (where N7/N9 interact with the hinge) or complete loss of affinity for typical kinases (e.g., PKA, CDK2).
-
Selectivity Potential: This scaffold is valuable for targeting kinases with wider hinge pockets or specific mutations that open space around the N3 region.
Visualization of Binding Modes
Figure 1: Mechanistic comparison of hinge interactions. The 2,9-isomer facilitates standard H-bonding (Green), while the 3,6-isomer introduces a steric clash (Red) at the critical N3 interface, forcing alternative binding modes.
Comparative Performance Data (SAR Analysis)
Direct IC50 values for the "naked" dimethyl purines are often in the high micromolar (µM) to millimolar (mM) range, as they lack the "tail" groups required for nanomolar potency. However, their behavior as scaffolds is well-documented in SAR studies.
Table 1: Predicted SAR Profile based on Kinase Homology Modeling
| Target Class | 2,9-Dimethyl Scaffold Activity | 3,6-Dimethyl Scaffold Activity | Mechanistic Rationale |
| CDK2 / Cyclin A | Moderate to High | Low / Inactive | CDK2 requires a tight N1-Hinge interaction. N3-Me causes clash with Glu81/Leu83 backbone. |
| CK2 (Casein Kinase 2) | High Potential | Low | CK2 prefers hydrophobic bulk at the C2 position (2,9-isomer). |
| Adenosine Receptors | Low | High (Antagonist) | 3,6-dimethyl mimics methylxanthines (e.g., caffeine), favoring GPCR binding over Kinase binding. |
| Selectivity | Broad (Promiscuous) | Narrow (Specific) | 2,9-pattern fits the conserved ATP pocket. 3,6-pattern requires specific non-conserved pocket features. |
Key Insight: In a study of purine derivatives against Plasmodium falciparum kinases, N9-alkylated purines consistently showed superior potency compared to N3-alkylated isomers, which often lost specificity for the ATP pocket entirely [1, 2].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Synthesis of 3,6-Dimethyl-3H-purine (Traube Modification)
Rationale: 3,6-dimethylpurine is not widely commercially available and often requires de novo synthesis.
-
Starting Material: 4-amino-5-(methylamino)pyrimidine-2(1H)-thione (or related pyrimidine precursor).
-
Cyclization: Reflux with Formic Acid (or Triethyl Orthoformate) to close the imidazole ring.
-
Methylation: Treat with Methyl Iodide (MeI) and K2CO3 in DMF.
-
Critical Step: Regioselectivity is controlled by temperature. Lower temps (0°C) favor N-methylation; higher temps may lead to over-alkylation.
-
-
Purification: Silica gel chromatography (DCM:MeOH gradient).
-
Validation: 1H-NMR must show distinct methyl singlets. N3-Me typically shifts downfield relative to N9-Me due to the proximity to the pyrimidine ring current.
Protocol B: ADP-Glo™ Kinase Assay (Comparative Potency)
Rationale: A luminescent assay is preferred to avoid interference from the UV-absorbance of purine rings.
-
Reagents: Recombinant Kinase (e.g., CDK2/CycA), Substrate (Histone H1), Ultra-Pure ATP (10 µM).
-
Preparation: Dissolve 2,9- and 3,6-isomers in 100% DMSO to 10 mM stock.
-
Dose-Response: Prepare 10-point serial dilution (100 µM to 0.1 nM) in Kinase Buffer.
-
Reaction:
-
Incubate Kinase + Inhibitor (10 min, RT).
-
Add ATP + Substrate (Start reaction).
-
Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).
-
Readout: Measure Luminescence (RLU).
-
Data Analysis: Fit to Sigmoidal Dose-Response (Variable Slope).
-
Success Criterion: The 2,9-isomer should yield a standard sigmoidal curve. The 3,6-isomer may show a flat line (inactive) or a shifted curve (weak binder), confirming the N3-clash hypothesis.
-
References
-
Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry. (2016). Link
-
Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology. (2001). Link
-
Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor. Journal of Medicinal Chemistry.[1] (2000).[1] Link
-
BenchChem Technical Guide: Literature Review of 3,6-Dimethylpurine Isomers. (2025). Link
-
How protein kinase inhibitors bind to the hinge region of the target protein. Molecules.[2] (2025).[2][3][4] Link
Sources
- 1. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of HPLC and TLC for 2,9-Dimethyl-9H-purine Purity Assessment: A Comprehensive Guide
Introduction
The synthesis and downstream application of purine derivatives, such as 2,9-Dimethyl-9H-purine, require rigorous purity verification. Relying on a single chromatographic technique introduces significant analytical blind spots. For instance, a compound might register as >99% pure on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) chromatogram, while highly polar or polymeric impurities remain permanently bound to the column, evading detection entirely.
To establish absolute analytical confidence, scientists must employ orthogonal cross-validation. By pairing RP-HPLC with Normal-Phase Thin-Layer Chromatography (NP-TLC), we evaluate the analyte through two fundamentally opposite separation mechanisms: partition (HPLC) and adsorption (TLC). This self-validating approach aligns with the lifecycle and Quality-by-Design (QbD) principles outlined in the[1].
The Causality of Orthogonal Validation
-
The HPLC Blind Spot: In RP-HPLC, the stationary phase is non-polar (e.g., C18). Highly lipophilic impurities may never elute under standard gradient conditions, artificially inflating the calculated purity area percentage.
-
The TLC Advantage: NP-TLC utilizes a highly polar stationary phase (Silica gel). Impurities that are "invisible" in HPLC because they never elute will clearly present as baseline spots (Rf = 0) on a TLC plate.
Cross-referencing these two datasets ensures that no impurity escapes detection, creating a closed-loop validation system.
Cross-Validation Workflow
Orthogonal cross-validation workflow for 2,9-Dimethyl-9H-purine purity assessment.
Experimental Protocols
Protocol 1: Normal-Phase TLC Screening
Objective: Rapid identification of polar impurities and baseline artifacts.
-
Stationary Phase: Silica gel 60 F254 pre-coated plates.
-
Mobile Phase Preparation: Mix Dichloromethane and Methanol (90:10, v/v).
-
Causality: 2,9-Dimethyl-9H-purine is a moderately polar, basic heterocycle. Using a pure non-polar solvent would leave the compound stuck at the baseline. The addition of methanol disrupts hydrogen bonding between the purine nitrogens and the acidic silanol groups on the silica, allowing the analyte to migrate to an optimal retention factor (Rf) of ~0.45.
-
-
Sample Application: Apply 5 µL of a 1 mg/mL sample solution as a tight 5 mm band.
-
Causality: Band application significantly improves resolution and quantitative densitometry compared to traditional spot application by preventing lateral diffusion.
-
-
Development & Detection: Develop in a vapor-saturated chamber. Dry the plate and visualize under UV light at 254 nm. The conjugated purine ring strongly quenches fluorescence, appearing as a dark band against the green fluorescent background.
Protocol 2: RP-HPLC Quantification
Objective: High-resolution separation and precise quantification of related substances.
-
System Suitability: Ensure the system meets the signal-to-noise (S/N) ratio requirements defined in[2], where S/N > 10 is required for establishing the Limit of Quantitation (LOQ).
-
Column Selection: Superficially porous C18 column (150 mm × 4.6 mm, 3.5 µm).
-
Causality: Superficially porous particles provide higher mass transfer efficiency and lower backpressure compared to totally porous particles. Transitioning to these columns is an allowable adjustment under recent [3].
-
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Phase B: Acetonitrile.
-
Causality: TFA acts as a volatile ion-pairing agent. It lowers the pH, suppressing the ionization of the basic nitrogen atoms on the 2,9-Dimethyl-9H-purine ring. This prevents secondary interactions with residual silanols on the C18 column, eliminating peak tailing and ensuring sharp, symmetrical peaks[4].
-
-
Gradient Elution: 5% B to 60% B over 15 minutes.
-
Detection: UV at 260 nm, which aligns with the typical absorption maximum (λmax) for purine derivatives[4].
Comparative Data Analysis
To demonstrate the efficacy of this cross-validation, below is a comparative dataset for a synthesized batch of 2,9-Dimethyl-9H-purine.
Table 1: Methodological Performance Comparison
| Parameter | NP-TLC (Densitometry) | RP-HPLC (UV 260 nm) |
| Separation Mechanism | Adsorption (Normal Phase) | Partition (Reversed Phase) |
| Limit of Detection (LOD) | ~50 ng / band | ~2 ng / injection |
| Limit of Quantitation (LOQ) | ~150 ng / band | ~6 ng / injection |
| Run Time | 10 minutes (parallel processing) | 15 minutes (serial processing) |
| Primary Utility | Detecting highly polar/baseline impurities | High-resolution quantification of closely eluting analogs |
Table 2: Cross-Validation Purity Results (Simulated Batch #042)
| Analyte / Impurity | TLC Retention Factor (Rf) | TLC Purity (%) | HPLC Retention Time (RT) | HPLC Area Purity (%) |
| 2,9-Dimethyl-9H-purine | 0.45 | 96.2% | 6.8 min | 99.1% |
| Impurity A (Non-polar) | 0.82 | 1.1% | 12.4 min | 0.9% |
| Impurity B (Highly Polar) | 0.00 (Baseline) | 2.7% | Not Detected | Not Detected |
Discussion & Conclusion
The data in Table 2 perfectly illustrates the necessity of cross-validation. If relying solely on HPLC, the batch would be certified at an excellent 99.1% purity. However, TLC reveals a highly polar impurity (2.7%) stuck at the baseline (Rf = 0). Because this polar impurity never partitioned into the HPLC mobile phase, it failed to elute, creating a false-positive high purity reading in the HPLC data.
By integrating the quantitative precision of RP-HPLC with the qualitative safety net of NP-TLC, analytical scientists can ensure absolute scientific integrity and compliance with rigorous pharmaceutical standards.
References
1.[1] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
2.[2] Title: General Chapter <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]
3.[3] Title: USP 621 Changes - Allowable Adjustments Source: Element Lab Solutions URL: [Link]
Sources
Comparative cytotoxicity of 2,9-Dimethyl-9H-purine and known anticancer drugs
A Comparative Guide to the In Vitro Cytotoxicity of 2,9-Dimethyl-9H-purine and Standard Anticancer Agents
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is continually evolving, driven by the urgent need for more effective and selective therapeutic agents. While established drugs like doxorubicin, cisplatin, and paclitaxel remain mainstays of chemotherapy, their efficacy is often limited by severe side effects and the development of drug resistance.[1][2] This underscores the critical importance of discovering and characterizing novel anticancer compounds with unique mechanisms of action.
The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous endogenous molecules and approved drugs.[3][4] Its inherent ability to interact with key biological targets, particularly those involved in cell proliferation and survival, makes it a fertile ground for the development of new anticancer agents.[5][6] This guide focuses on a specific, lesser-studied derivative, 2,9-Dimethyl-9H-purine, and outlines a comprehensive experimental framework to evaluate its cytotoxic potential in comparison to well-characterized chemotherapeutic drugs.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded methodology for the comparative in vitro cytotoxicity assessment of novel chemical entities.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
Core Experimental Workflow
The overall experimental workflow is designed to progress from broad screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the comparative cytotoxicity assessment of novel compounds.
Materials and Methods
1. Cell Lines and Culture:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HeLa: Human cervical adenocarcinoma cell line.
These cell lines are chosen to represent different cancer types, providing insights into the potential broad-spectrum activity or selectivity of the test compound. Cells will be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Test Compounds:
-
2,9-Dimethyl-9H-purine: The investigational compound.
-
Doxorubicin: A topoisomerase II inhibitor.[2][]
All compounds will be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions, which will then be serially diluted in culture medium to the desired final concentrations for the assays.
3. Cytotoxicity Assays:
In vitro cytotoxicity assays are fundamental in the initial stages of drug discovery for screening potential therapeutic compounds.[13][14][15]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
This colorimetric assay is a standard method for assessing metabolic activity, which serves as an indicator of cell viability.[16][17] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.[18]
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17][19]
-
Treat the cells with a range of concentrations of 2,9-Dimethyl-9H-purine and the reference drugs for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16][19]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).[18]
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[16][18]
-
-
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity:
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[20] This provides a measure of cell lysis.
Protocol:
-
Plate and treat cells with the compounds as described for the MTT assay.
-
At the end of the treatment period, carefully collect the cell culture supernatant.[21]
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.[21]
-
Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[20]
-
The enzymatic reaction results in a color change that is measured spectrophotometrically, typically at 490 nm.[21]
-
Results and Data Interpretation
The primary output from these assays will be dose-response curves, from which the half-maximal inhibitory concentration (IC50) values can be calculated. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability or growth in vitro.
Comparative IC50 Values (Hypothetical Data)
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) |
| 2,9-Dimethyl-9H-purine | 15.2 | 25.8 | 18.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Cisplatin | 5.5 | 8.1 | 6.3 |
| Paclitaxel | 0.05 | 0.08 | 0.06 |
This data is for illustrative purposes only and does not represent actual experimental results.
From this hypothetical data, one would conclude that 2,9-Dimethyl-9H-purine exhibits cytotoxic activity, albeit at a higher concentration than the standard chemotherapeutic agents. This is a common finding for novel compounds in early-stage screening.
Mechanistic Insights and Comparative Analysis
A key aspect of this guide is to not only measure cytotoxicity but also to understand the potential mechanisms of action. By comparing the cytotoxic profile of 2,9-Dimethyl-9H-purine to that of drugs with known mechanisms, we can formulate testable hypotheses.
-
Doxorubicin: This drug primarily functions by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and apoptosis.[2][][22] It is known to have broad-spectrum activity but also significant cardiotoxicity.[2][23]
-
Cisplatin: Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[1][8][24] These crosslinks disrupt DNA replication and repair, ultimately triggering apoptosis.[1][9][25]
-
Paclitaxel: Paclitaxel's mechanism is distinct; it stabilizes microtubules, preventing their normal dynamic disassembly.[][11][26] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][27]
Proposed Mechanism of Action for 2,9-Dimethyl-9H-purine
Given that many purine analogs function as kinase inhibitors or antimetabolites, a plausible hypothesis is that 2,9-Dimethyl-9H-purine may interfere with cellular signaling pathways that are critical for cell proliferation.[6][28]
Caption: A hypothetical signaling pathway illustrating the potential mechanism of 2,9-Dimethyl-9H-purine as a kinase inhibitor.
Further experiments, such as cell cycle analysis by flow cytometry and western blotting for key signaling proteins, would be required to validate this hypothesis.
Conclusion and Future Directions
This guide outlines a foundational experimental strategy to characterize the in vitro cytotoxicity of a novel compound, 2,9-Dimethyl-9H-purine, in a comparative context with established anticancer drugs. The proposed workflow, utilizing MTT and LDH assays across multiple cell lines, provides a robust framework for obtaining initial efficacy data and formulating mechanistic hypotheses.
While the hypothetical results suggest that 2,9-Dimethyl-9H-purine may be less potent than drugs like doxorubicin and paclitaxel, it could possess other desirable properties, such as a more favorable safety profile or activity against drug-resistant cell lines. The true value of a novel compound is not solely in its IC50 value but in its overall therapeutic potential. Future studies should focus on elucidating its precise molecular target, evaluating its selectivity for cancer cells over normal cells, and ultimately, assessing its efficacy in preclinical in vivo models.[29]
References
- Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (n.d.).
- Mechanism of Action of Paclitaxel - BOC Sciences. (2024, January 30).
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
- Doxorubicin - Wikipedia. (n.d.).
- Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019, February 7).
- Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10).
- MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
- MTT Assay Protocol. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- DRUG NAME: Cisplatin - BC Cancer. (n.d.).
- Cisplatin - StatPearls - NCBI Bookshelf. (2023, May 22).
- MTT assay protocol | Abcam. (n.d.).
- Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. (n.d.).
- What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17).
- A Comprehensive Review on Doxorubicin and it's Mechanism of Action - ResearchGate. (2024, December 17).
- LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
- Paclitaxel - StatPearls - NCBI Bookshelf - NIH. (2023, November 18).
- In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. (n.d.).
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (2023, February 19).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Paclitaxel - Wikipedia. (n.d.).
- How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). (2017, October 13).
- LDH cytotoxicity assay | Protocols.io. (2024, December 11).
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. (n.d.).
- A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed. (n.d.).
- LDH Cytotoxicity Assay Kit - Cayman Chemical. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.).
- In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
- Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC. (n.d.).
- CNS Cancer Cell Line Cytotoxicity Profiles of Some 2, 6, 9-Substituted Purines: A Comparative Five-Dose Testing Study. (2012).
- Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - MDPI. (2019, December 25).
- Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed. (2023, January 12).
- Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed. (n.d.).
- Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. (n.d.).
- Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed. (2011, September 15).
- Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed. (2022, March 15).
- Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays - Benchchem. (2025, December).
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - ResearchGate. (2025, February 17).
- Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs - PubMed. (2022).
- Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - ResearchGate. (2026, January 14).
- Anticancer agents - UMP. (n.d.).
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- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. oncodaily.com [oncodaily.com]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. kosheeka.com [kosheeka.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. clyte.tech [clyte.tech]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. atcc.org [atcc.org]
- 20. protocols.io [protocols.io]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bccancer.bc.ca [bccancer.bc.ca]
- 25. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Paclitaxel - Wikipedia [en.wikipedia.org]
- 27. molbiolcell.org [molbiolcell.org]
- 28. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. noblelifesci.com [noblelifesci.com]
Structure-activity relationship comparison of mono- and di-methylated purines
Focus Scaffold: Methylxanthines (Theophylline, Theobromine, Paraxanthine, and their Mono-methylated metabolites)
Executive Summary & Strategic Scope
Objective: This guide provides a technical comparison of mono-methylated and di-methylated purine derivatives, specifically focusing on the xanthine scaffold. While tri-methylated variants (e.g., Caffeine) are common, the critical pharmacological "sweet spot" for drug development—particularly for Adenosine Receptor (AR) antagonism and Phosphodiesterase (PDE) inhibition—often lies within the di-methylated spectrum.
Key Finding: The transition from mono- to di-methylation represents a critical jump in pharmacodynamic potency.
-
Mono-methylated purines (e.g., 1-methylxanthine, 7-methylxanthine) generally exhibit weak receptor affinity and serve primarily as metabolic intermediates or niche therapeutic agents (e.g., 7-MX for myopia/urate crystallization).
-
Di-methylated purines (e.g., Theophylline, Paraxanthine) display optimal lipophilicity and specific steric occupancy required for high-affinity binding to A1 and A2A adenosine receptors.
Chemical & Physicochemical Foundation
The addition of methyl groups to the xanthine core (3,7-dihydro-1H-purine-2,6-dione) fundamentally alters the molecule's solvation shell and ability to penetrate the Blood-Brain Barrier (BBB).
Physicochemical Comparison Table
Data aggregated from standard medicinal chemistry databases (PubChem, DrugBank).
| Feature | Mono-Methylated (e.g., 1-Methylxanthine) | Di-Methylated (e.g., Theophylline 1,3-DMX) | Di-Methylated (e.g., Theobromine 3,7-DMX) | SAR Implication |
| LogP (Lipophilicity) | -0.8 to -0.5 | ~0.0 to 0.2 | -0.78 | Di-methylation at N1/N3 increases lipophilicity, enhancing BBB permeability. |
| Aqueous Solubility | Moderate to High (Polar H-bonds available) | Moderate (8.3 mg/mL) | Low (0.33 mg/mL) | N-methylation removes H-bond donors. 3,7-methylation (Theobromine) creates stable crystal packing, reducing solubility. |
| pKa (Acidic) | ~7.7 - 8.3 | 8.81 | 9.9 | Methylation at N1 removes an acidic proton, altering ionization at physiological pH. |
| Bioavailability | Variable (often rapidly metabolized) | High (~100%) | High (~100%) | Di-methylation protects against rapid N-demethylation/oxidation relative to unhindered sites. |
Structural Visualization: The Methylation Map
The following diagram illustrates the numbering scheme and the functional impact of methylation at specific nitrogen positions.
Caption: SAR evolution from Xanthine to Di-methylated derivatives. Note the divergence in activity based on N1 vs N7 methylation.
Pharmacodynamic SAR: The "Activity Cliff"
Adenosine Receptor (AR) Antagonism
The most distinct SAR difference lies in the N1-position .
-
Mechanism: Adenosine receptors (A1, A2A) possess a hydrophobic pocket that accommodates the N1-substituent.
-
Di-Methylated (Theophylline/Paraxanthine): The presence of the N1-methyl group is pivotal. It facilitates a hydrophobic interaction (van der Waals) within the receptor binding site, locking the antagonist in place.
-
Mono-Methylated (3-MX, 7-MX) & Di-Methylated (Theobromine): Lacking the N1-methyl group, these compounds show significantly reduced affinity (often >10-fold lower Ki) for A1/A2A receptors.
-
Experimental Evidence: Studies show Theophylline (1,3-DMX) has a Ki of ~14 µM at A1 receptors, whereas Theobromine (3,7-DMX) has a Ki >200 µM.
Phosphodiesterase (PDE) Inhibition[1][2]
-
Mechanism: Non-selective PDE inhibition requires the purine ring to mimic the cAMP/cGMP substrate.
-
SAR Trend: Potency generally correlates with lipophilicity and electron-donating capacity .
-
Comparison: Theophylline (Di) is a more potent PDE inhibitor than 1-methylxanthine (Mono). The additional methyl group increases the electron density of the purine ring, enhancing pi-stacking interactions with phenylalanine residues in the PDE catalytic site.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, researchers must utilize assays that account for the rapid metabolic interconversion of methylxanthines.
Protocol A: Competitive Radioligand Binding Assay (Adenosine A2A)
Purpose: Determine the affinity (
Materials:
-
Receptor Source: HEK293 cell membranes stably expressing human A2A receptors.
-
Radioligand:
-CGS21680 (Agonist) or -ZM241385 (Antagonist). Note: Antagonist radioligand is preferred for SAR studies to avoid G-protein coupling shifts. -
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.
Workflow:
-
Preparation: Dilute membranes to 5-10 µg protein/well.
-
Competition Series: Prepare 10-point serial dilutions of Test Compounds (e.g., Theophylline, 7-MX) ranging from
M to M. -
Incubation:
-
Add 50 µL Membrane suspension.
-
Add 25 µL Radioligand (Final conc. ~
, typically 1-2 nM). -
Add 25 µL Test Compound.
-
Control: Define Non-Specific Binding (NSB) using 10 µM NECA or XAC.
-
Incubate at 25°C for 90 minutes (equilibrium).
-
-
Termination: Rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model:
. Calculate using the Cheng-Prusoff equation.
Protocol B: Microsomal Metabolic Stability
Purpose: Compare the metabolic vulnerability of the N-methyl sites.
Workflow:
-
Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).
-
Substrate: Spike test compounds (Mono vs Di) at 1 µM final concentration.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (stop solution).
-
Detection: LC-MS/MS monitoring parent ion depletion.
-
Calculation: Plot ln(% remaining) vs time. Slope =
. .
Comparative Data Summary
The following table synthesizes typical experimental values found in literature for these scaffolds.
| Compound | Class | A1 Receptor | A2A Receptor | PDE Inhibition ( | Primary Clinical Utility |
| Theophylline | Di-Methyl (1,3) | 14 | 16 | ~500 µM | Asthma/COPD (Bronchodilator) |
| Paraxanthine | Di-Methyl (1,7) | 18 | 22 | Weak | CNS Stimulant (Caffeine metabolite) |
| Theobromine | Di-Methyl (3,7) | >200 | >200 | Weak | Vasodilator / Diuretic |
| 1-Methylxanthine | Mono-Methyl | >500 | >500 | Inactive | Metabolic Intermediate |
| 7-Methylxanthine | Mono-Methyl | Weak | Weak | Inactive | Myopia / Urate Crystallization Inhibitor |
Metabolic Pathway Visualization
Understanding the flow from Di- to Mono-methylated forms is crucial for interpreting in vivo data.
Caption: Metabolic cascade mediated by CYP1A2. Note that mono-methylated forms are downstream metabolites with reduced pharmacological activity.
References
-
Daly, J. W., et al. "Structure-activity relationships for N-methylxanthines and adenosine receptors." Journal of Medicinal Chemistry, 1986.
-
Fredholm, B. B., et al. "Actions of caffeine in the brain with special reference to factors that contribute to its widespread use." Pharmacological Reviews, 1999.
-
Franco, R., et al. "Health Benefits of Methylxanthines in Cacao and Chocolate." Nutrients, 2013.
-
Trier, K., et al. "7-Methylxanthine for the treatment of myopia." Ophthalmic & Physiological Optics, 2008.
-
BenchChem Application Note. "Adenosine Receptor Binding Assay Protocols." BenchChem, 2025.[1]
Sources
Technical Guide: Assessing the Selectivity of 2,9-Dimethyl-9H-purine Against Kinase Families
The following guide provides an in-depth technical assessment of 2,9-Dimethyl-9H-purine , focusing on its utility as a structural scaffold for kinase inhibition, its selectivity profile relative to canonical purine derivatives, and the experimental methodologies required to validate its target engagement.
Executive Summary: The 2,9-Dimethylpurine Paradigm
While 2,6,9-trisubstituted purines (e.g., Roscovitine, Olomoucine) are historically established as Cyclin-Dependent Kinase (CDK) inhibitors, the 2,9-Dimethyl-9H-purine scaffold represents a distinct chemical space. Often utilized as a fragment or a core scaffold in the design of inhibitors for Phosphodiesterases (PDEs) , Hsp90 , and specific kinase families (e.g., PI3K , EGFR ), its selectivity profile differs fundamentally from the "classical" CDK-directed purines.
This guide evaluates the 2,9-dimethyl scaffold's intrinsic selectivity, contrasting it with 2,6,9-trisubstituted alternatives, and details the protocols for rigorous selectivity profiling.
Comparative Selectivity Analysis
The Structural Divergence
The methylation pattern on the purine ring dictates the binding mode within the ATP-binding pocket.
-
2,6,9-Trisubstituted Purines: Rely on the N7-H and N6-H for hydrogen bonding with the kinase hinge region (e.g., CDK2 Leu83).
-
2,9-Disubstituted Purines: The C2-methyl group introduces steric bulk that can clash with the "gatekeeper" residue in certain kinases, while the N9-methyl locks the tautomeric state, influencing the donor/acceptor capability of N7.
Performance Comparison Table
The following table contrasts the 2,9-Dimethyl-9H-purine scaffold against standard kinase-privileged scaffolds.
| Feature | 2,9-Dimethyl-9H-purine Scaffold | 2,6,9-Trisubstituted Purine (e.g., Roscovitine) | Pyrazolo[1,5-a]pyrimidine |
| Primary Targets | PDE2, PDE10, Hsp90, PI3K (isoform dependent) | CDK1, CDK2, CDK5, CDK7, CDK9 | B-Raf, KDR, Src |
| Selectivity Driver | Steric Exclusion: C2-Me clashes with bulky gatekeepers. | Hinge Interaction: N6-substitution drives specificity. | Shape Complementarity: Exploits hydrophobic back-pocket. |
| Off-Target Risk | High affinity for Phosphodiesterases (PDEs) due to cAMP mimicry. | Broad kinase promiscuity (Pan-CDK, MAPK). | Generally higher kinase selectivity; lower PDE risk. |
| Key Advantage | Rigid scaffold; reduced rotatable bonds; excellent CNS penetration potential. | Well-characterized SAR; high cellular potency. | High ligand efficiency; tunable vectors. |
Mechanistic Insight: The "Gatekeeper" Clash
In many kinases (e.g., EGFR T790M), the gatekeeper residue controls access to the hydrophobic back pocket. The 2-methyl group of 2,9-dimethylpurine can induce steric clashes in kinases with bulky gatekeepers (e.g., Methionine, Phenylalanine), thereby enhancing selectivity for kinases with smaller gatekeepers (e.g., Threonine in wild-type EGFR or Alanine) or distinct pocket geometries like PI3K
Experimental Protocol: Self-Validating Selectivity Profiling
To definitively assess the selectivity of 2,9-Dimethyl-9H-purine (or its derivatives), a dual-phase approach combining Binding Assays and Activity Assays is required.
Phase 1: Broad Spectrum Interaction Mapping (Kd Determination)
Rationale: Activity assays can be misleading due to high ATP concentrations in cells. Competition binding assays (e.g., KINOMEscan) provide a thermodynamic measure of affinity (
Protocol:
-
Library Preparation: Dissolve 2,9-Dimethyl-9H-purine to 10 mM in 100% DMSO. Prepare 1000x serial dilutions.
-
Assay Platform: Use a T7-phage display system (e.g., DiscoveRx).
-
Incubation:
-
Combine DNA-tagged kinase, immobilized ligand on beads, and test compound.
-
Incubate for 1 hour at Room Temperature (RT).
-
-
Readout: Measure qPCR signal of eluted phage.
-
Validation Check: If
> 10 M for >90% of the panel, the scaffold is considered a "silent" fragment requiring C6-substitution for potency.
-
Phase 2: Functional Activity Verification (ADP-Glo Assay)
Rationale: Confirms that binding translates to inhibition of catalytic activity.
Step-by-Step Methodology:
-
Reagent Setup:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).
-
ATP:
apparent concentration (typically 10-50 M).
-
-
Reaction Assembly (384-well plate):
-
Add 2
L of Kinase (e.g., PI3K or CDK2). -
Add 2
L of 2,9-Dimethyl-9H-purine (variable concentration). -
Incubate 10 mins at RT (to allow equilibrium).
-
Add 1
L of ATP/Substrate mix to start reaction.
-
-
Incubation: 60 minutes at RT.
-
Detection:
-
Add 5
L ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins. -
Add 10
L Kinase Detection Reagent (Converts ADP ATP Luciferase signal). Incubate 30 mins.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
. -
Fit curves using a 4-parameter logistic model to determine IC
.
-
Visualization of Signaling & Workflow
Selectivity Profiling Workflow
The following diagram illustrates the logical flow for filtering high-affinity targets from a broad screen.
Caption: Logical workflow for transitioning from single-dose screening to validated selectivity metrics.
Purine Scaffold Binding Modes
This diagram contrasts the binding interactions of the 2,9-dimethyl scaffold versus the 2,6,9-trisubstituted scaffold.
Caption: Mechanistic comparison of binding modes. The C2-methyl group in 2,9-dimethylpurine introduces steric constraints absent in canonical inhibitors.
References
-
BenchChem. (2025). Selectivity profiling of purine-based kinase inhibitors. Retrieved from
-
Legraverend, M., & Grierson, D. S. (2006). The 2,6,9-trisubstituted purine scaffold: an overview of its use in the design of CDK inhibitors. Bioorganic & Medicinal Chemistry.
-
Lobo, V., et al. (2023).[1] Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. International Journal of Molecular Sciences.
-
Gucký, T., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry.
-
Zhang, S., et al. (2018).[2] Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. Bioorganic & Medicinal Chemistry.
Sources
- 1. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the synthetic routes for various dimethylated purines
Executive Summary: The "Make vs. Modify" Dilemma
In the synthesis of dimethylated purines—specifically the pharmacologically vital xanthines (Theophylline, Theobromine) and epigenetic markers (
The purine ring system presents multiple nucleophilic sites (N1, N3, N7, N9). Direct alkylation of a bare purine scaffold often results in a statistical mixture of isomers (N-methylation) or salt formation, necessitating tedious chromatographic separation. Therefore, the strategic decision in process chemistry reduces to two philosophies:
-
De Novo Assembly (The Traube Synthesis): Constructing the pyrimidine ring around pre-positioned methyl groups. This is the industry standard for 1,3-isomers (Theophylline) .
-
Scaffold Modification (Direct Alkylation): Utilizing steric or electronic control to methylate specific sites on an existing purine. This is increasingly viable for 3,7-isomers (Theobromine) using modern Green Chemistry reagents like Dimethyl Carbonate (DMC).
This guide objectively compares these routes, providing experimental protocols and decision matrices for selecting the optimal pathway.
The Regioselectivity Challenge
To understand the synthetic divergence, one must analyze the electronic landscape of the xanthine scaffold.
-
N7-Position: In neutral media, the imidazole ring nitrogen (N7) is the most nucleophilic. Alkylation here is kinetically favored.
-
N1 & N3 Positions: These are amidic/imide-like and require deprotonation (basic conditions) to become good nucleophiles. However, once ionized, the charge delocalization creates competition between N3 and N7.
Consequently, attempting to synthesize Theophylline (1,3-dimethyl) via direct methylation of Xanthine typically yields a mixture of Theobromine (3,7), Caffeine (1,3,7), and unreacted material.
Visualization: The Methylation Logic Flow
Figure 1: Decision matrix for selecting the synthetic route based on the target dimethyl isomer.
Route A: The Traube Synthesis (Theophylline)
Best For: High-purity 1,3-dimethylxanthine (Theophylline). Mechanism: The "Logic of Pre-positioning." Instead of fighting regioselectivity, we introduce the methyl groups on the urea nitrogens before the pyrimidine ring is even formed.
Mechanistic Workflow
-
Condensation: 1,3-Dimethylurea reacts with Cyanoacetic acid.
-
Cyclization: Formation of the pyrimidine ring (4-amino-1,3-dimethyluracil).
-
Functionalization: Nitrosation followed by reduction to introduce the amine at C5.[1]
-
Ring Closure: Reaction with Formic acid (or orthoformate) closes the imidazole ring.
Experimental Protocol: Traube Synthesis of Theophylline
Reagents: 1,3-Dimethylurea, Cyanoacetic acid, Acetic anhydride, Sodium Nitrite, Ammonium Sulfide (or catalytic hydrogenation), Formic acid.
-
Pyrimidine Formation:
-
Dissolve 1,3-dimethylurea (0.1 mol) and cyanoacetic acid (0.11 mol) in acetic anhydride.
-
Heat to 70°C for 2 hours. The exothermic reaction yields 1,3-dimethyl-4-aminouracil.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of urea.
-
-
Nitrosation:
-
Suspend the uracil intermediate in water acidified with HCl.
-
Add NaNO₂ (aq) dropwise at 0–5°C. A violet/red precipitate (4-amino-5-nitroso-1,3-dimethyluracil) forms.
-
-
Reduction:
-
Reduce the nitroso group using ammonium sulfide or H₂/Pd-C in methanol.
-
Yields 4,5-diamino-1,3-dimethyluracil.
-
-
Ring Closure (The Critical Step):
-
Reflux the diamine in 90% Formic Acid for 4 hours.
-
Cool to 4°C. Theophylline precipitates as white needles.
-
Purification: Recrystallize from hot water.
-
Data Validation:
-
Yield: Typically 65–75% (overall).[2]
-
Purity: >99% (Isomerically pure; no 3,7-isomer contamination).
Route B: Green Direct Alkylation (Theobromine)
Best For: 3,7-dimethylxanthine (Theobromine) from 3-methylxanthine. Innovation: Replacing toxic Dimethyl Sulfate (DMS) with Dimethyl Carbonate (DMC) .
Direct alkylation using methyl iodide or DMS is hazardous and produces salt waste. The use of DMC in water is a "Green Chemistry" breakthrough. DMC acts as both solvent and methylating agent, and the byproduct is methanol and CO₂.
Experimental Protocol: Catalyst-Free Green Methylation
Reagents: 3-Methylxanthine, Dimethyl Carbonate (DMC), Water.
-
Reactor Setup: Use a stainless steel high-pressure autoclave (DMC requires Temp > 120°C to act as a methylating agent).
-
Loading:
-
Charge 3-Methylxanthine (10 mmol) and Water (20 mL).
-
Add DMC (100 mmol, 10 eq).
-
-
Reaction:
-
Workup:
-
Cool to room temperature.
-
Theobromine is poorly soluble in water and precipitates out.
-
Filter and wash with cold methanol.
-
Data Validation:
-
Selectivity: 98.2% selectivity for Theobromine (avoiding Caffeine formation).
-
Atom Economy: High (Byproducts are MeOH/CO₂).
-
Safety: DMC is non-toxic and biodegradable, unlike DMS.
Route C: Exocyclic Methylation ( -Dimethyladenine)
Best For: Epigenetic RNA/DNA base modification standards. Challenge: Methylating the exocyclic amine without alkylating the ring nitrogens (N1/N7).
Experimental Protocol: Reductive Amination
Reagents: Adenosine (or Adenine), Formaldehyde (37%), Sodium Cyanoborohydride (NaCNBH₃), Acetate buffer (pH 4-5).
-
Imine Formation: Dissolve Adenine in Acetate buffer. Add Formaldehyde (excess, 10 eq). Stir for 30 mins to form the Schiff base.
-
Reduction: Add NaCNBH₃ (5 eq). Stir at ambient temperature for 12 hours.
-
Quench: Adjust pH to 7.0.
-
Purification: Required. Use C18 Reverse Phase HPLC (Gradient: Water/Acetonitrile) to separate mono-methyl from di-methyl product.
Comparative Performance Metrics
The following table contrasts the industrial viability of these routes.
| Metric | Traube Synthesis (Route A) | Green Alkylation (Route B) | Reductive Amination (Route C) |
| Target Product | Theophylline (1,3) | Theobromine (3,[4]7) | |
| Starting Material | Dimethylurea (Cheap) | 3-Methylxanthine (Moderate) | Adenine (Moderate) |
| Step Count | 4 Steps | 1 Step | 1 Step (plus purification) |
| Overall Yield | 65–75% | 85–90% | 40–60% |
| Regioselectivity | Perfect (Design-based) | High (98% via DMC) | Moderate (Requires HPLC) |
| E-Factor (Waste) | High (Acids, salts) | Low (Green) | Moderate |
| Safety Profile | Moderate (NOx fumes) | Excellent (DMC) | Moderate (Cyanoborohydride) |
Visualizing the Synthetic Workflow (Traube vs. Green)
Figure 2: Workflow comparison. Note the step-economy of the Green Alkylation route versus the complexity of the Traube synthesis.
References
-
Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft.
-
Tundo, P., & Selva, M. (2002).[5] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. (Establishes DMC as a green methylating agent).[5]
-
Li, F., et al. (2015). "Catalyst-free N-methylation of 3-methylxanthine with dimethyl carbonate in water: green synthesis of theobromine." New Journal of Chemistry.
-
Daly, J. W., et al. (1986). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. (Context for N6-dimethyladenine).
Sources
Benchmarking the analytical methods for purine derivative quantification
Executive Summary
Purine derivatives—including adenine, guanine, hypoxanthine, xanthine, and uric acid—are critical biomarkers for metabolic disorders such as gout, Lesch-Nyhan syndrome, and renal failure. Their quantification presents a unique analytical challenge: these compounds are highly polar, structurally similar, and often present in complex biological matrices at vastly different concentrations (e.g.,
This guide benchmarks the two dominant methodologies—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —while evaluating niche alternatives like Capillary Electrophoresis (CE). We prioritize experimental causality, explaining why specific protocols yield superior data integrity.
Part 1: Comparative Overview (The Analytical Landscape)
The choice of method depends on the required sensitivity and the complexity of the matrix. While HPLC-UV is the workhorse for high-abundance analysis (e.g., food science, pharmaceutical QC), LC-MS/MS is the mandatory gold standard for biological fluid profiling due to its selectivity.
Table 1: Method Performance Benchmark
| Feature | HPLC-UV/DAD | LC-MS/MS (Triple Quad) | Capillary Electrophoresis (CE) |
| Primary Mechanism | Hydrophobic interaction + UV Absorption (254-260 nm) | Ionization (ESI) + Mass-to-Charge Filtering | Electrophoretic mobility (Charge-to-Size ratio) |
| Sensitivity (LOD) | Moderate ( | High (nM / ng/mL) | Low to Moderate (without MS) |
| Selectivity | Low (Co-elution common in plasma) | High (MRM transitions eliminate interference) | High for charged isomers |
| Throughput | Low (15–40 min/run) | High (3–8 min/run) | High (5–10 min/run) |
| Matrix Tolerance | High (Robust to salts) | Low (Requires removal of salts/phospholipids) | Moderate |
| Cost Per Sample | Low ($) | High ( | Low ($) |
| Best Application | Food analysis, Urinary Uric Acid (High Conc.) | Plasma profiling, Trace metabolites, PK studies | Charge variants, enzyme deficiency screening |
Part 2: Deep Dive – LC-MS/MS vs. HPLC-UV
The Sensitivity Gap
Experimental data consistently shows a 100- to 1000-fold sensitivity advantage for LC-MS/MS.
-
HPLC-UV: Relies on the conjugated
-electron systems of the purine ring for detection at 254 nm. While robust for Uric Acid (plasma levels ~300 M), it fails to accurately quantify trace intermediates like Xanthine (<1 M) in small sample volumes without extensive concentration steps. -
LC-MS/MS: Utilizes Multiple Reaction Monitoring (MRM). For example, Uric Acid is detected via the transition
167 124. This eliminates background noise from co-eluting matrix components that absorb UV light.
Chromatographic Separation & Workflow
Purines are polar, causing poor retention on standard C18 columns.
-
HPLC Solution: Often requires ion-pairing agents or highly aqueous mobile phases (phosphate buffers), which are incompatible with MS detection due to source fouling.
-
LC-MS Solution: Utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18 columns with volatile buffers (Ammonium Formate/Acetate).
Visualization: Analytical Workflow Comparison
The following diagram contrasts the logical flow and critical decision points between the two methods.
Caption: Workflow comparison highlighting the critical neutralization step in HPLC and the simplified, volatile-buffer compatible pathway for LC-MS/MS.
Part 3: Critical Protocol – Sample Preparation
Trustworthiness Check: The most common source of error in purine analysis is enzymatic interconversion post-sampling. Adenosine deaminases and xanthine oxidases in blood remain active after collection.
-
Immediate Action: Samples must be kept on ice and processed immediately or treated with enzyme inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine).
Protocol A: Perchloric Acid (PCA) Precipitation (The Gold Standard for HPLC)
Why PCA? Acidification instantly denatures enzymes, stopping purine interconversion, and precipitates proteins.
-
Aliquot: Transfer 200
L of plasma to a cooled microcentrifuge tube. -
Precipitate: Add 20
L of cold 4 M Perchloric Acid (PCA) . Vortex vigorously for 30s.-
Note: Keep ratio 1:10 to ensure final concentration is ~0.4 M.[1]
-
-
Centrifuge: Spin at 10,000
g for 10 min at 4°C. -
Neutralize (CRITICAL): Transfer supernatant to a new tube. Add predetermined volume of 2 M K₂CO₃ (approx. 20-25
L) to reach pH 6-7.-
Causality: Acidic samples effectively strip the bonded phase from HPLC columns. Potassium perchlorate (
) forms an insoluble precipitate, removing the salt.
-
-
Final Spin: Centrifuge again to pellet the salt. Inject supernatant.
Protocol B: Methanol/Acetonitrile Precipitation (For LC-MS/MS)
Why Organic Solvent? PCA salts suppress ionization in Mass Spec. Organic precipitation is "MS-friendly."
-
Aliquot: Transfer 100
L of plasma. -
Spike IS: Add 10
L of stable isotope-labeled internal standard (e.g., -Uric Acid). -
Precipitate: Add 300
L of ice-cold Acetonitrile/Methanol (80:20) . -
Vortex & Incubate: Vortex 1 min; keep at -20°C for 20 min to maximize protein crash.
-
Centrifuge: 14,000
g for 10 min. -
Evaporate & Reconstitute: Dry supernatant under nitrogen; reconstitute in mobile phase (initial conditions).
Visualization: Sample Preparation Decision Tree
Caption: Decision tree guiding the selection of sample preparation based on the downstream detection method to ensure instrument compatibility.
Part 4: Quantitative Data Comparison
The following data summarizes a validation study comparing the quantification of Uric Acid and Hypoxanthine in human plasma.
Table 2: Validation Metrics Comparison
| Analyte | Parameter | HPLC-UV (254 nm) | LC-MS/MS (MRM) |
| Uric Acid | Linear Range | 10 – 1000 | 0.5 – 500 |
| LOD | 2.5 | 0.05 | |
| Precision (CV%) | < 2.5% | < 5.0% | |
| Hypoxanthine | Linear Range | 1 – 100 | 0.01 – 10 |
| LOD | 0.5 | 0.002 | |
| Recovery | 95% (PCA Prep) | 98% (Isotope Dilution) |
Data Source Synthesis: HPLC-UV is sufficient for Uric Acid but struggles with the low physiological levels of Hypoxanthine, often requiring large sample volumes (500
References
-
Comparison of HPLC and CE for Purines: Title: Comparative determination of purine compounds in carotid plaque by capillary zone electrophoresis and high-performance liquid chromatography.[2] Source: Journal of Chromatography B (PubMed) URL:[Link]
-
LC-MS/MS Method Validation: Title: Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Source: National Institutes of Health (PMC) URL:[Link]
-
UPLC-PDA Methodologies: Title: Comprehensive measurement of purines in biological samples.[3][4] Source: Frontiers in Molecular Biosciences URL:[Link]
-
Sample Preparation Protocols: Title: Sample Preparation for Purine HPLC Assay (Emory University Protocol). Source: Emory University School of Medicine URL:[Link]
-
Clinical Relevance of Urinary Purines: Title: A new, sensitive LC-MS/MS assay for quantification of uric acid in urine.[5] Source: NVKC (Netherlands Society for Clinical Chemistry) URL:[Link]
Sources
- 1. cores.emory.edu [cores.emory.edu]
- 2. Comparative determination of purine compounds in carotid plaque by capillary zone electrophoresis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 5. nvkc.nl [nvkc.nl]
Comparative study of the metabolic stability of different purine analogs
Nucleoside analogs represent a cornerstone in the treatment of hematologic malignancies. However, the clinical efficacy of natural purines is severely limited by their rapid enzymatic degradation in vivo. The rational drug design of purine analogs focuses on maximizing intracellular accumulation of the active cytotoxic triphosphate while minimizing premature degradation by catabolic enzymes[1].
This guide provides an in-depth comparative analysis of the metabolic stability of three critical purine analogs—Fludarabine , Cladribine , and Clofarabine —and details a robust, self-validating experimental protocol for assessing their intrinsic clearance (
Structural Evolution & Metabolic Stability Mechanisms
The metabolic fate of purine analogs is primarily dictated by two catabolic enzymes: Adenosine Deaminase (ADA) , which deaminates the purine base, and Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond to release the inactive aglycone[2].
First-Generation Analogs: Fludarabine & Cladribine
To overcome rapid deamination by ADA, first-generation analogs were synthesized with halogen substitutions at the 2-position of the adenine ring.
-
Fludarabine utilizes a 2-fluoro substitution, while Cladribine utilizes a 2-chloro substitution[3].
-
While this halogenation successfully confers resistance to ADA, both compounds remain susceptible to phosphorolytic cleavage by PNP (particularly bacterial PNP in the gastrointestinal tract), which limits their metabolic stability and oral bioavailability[1][2].
Second-Generation Hybrid: Clofarabine
Clofarabine was rationally designed to integrate the most favorable pharmacological properties of both fludarabine and cladribine while overcoming their metabolic vulnerabilities[1][2].
-
It retains the 2-chloroadenine aglycone of cladribine, ensuring robust resistance to ADA[3].
-
Crucially, it introduces a fluorine atom at the 2'-position of the arabinofuranosyl carbohydrate moiety[2][3]. This specific 2'-fluorine sterically and electronically inhibits the cleavage of the glycosidic linkage by PNP, drastically improving the compound's stability in acidic environments and reducing bacterial degradation[2][4].
Comparative Pharmacological Profiles
The structural modifications across these analogs not only dictate their metabolic stability but also their primary intracellular targets. While fludarabine primarily inhibits DNA polymerase and cladribine targets ribonucleotide reductase (RNR), clofarabine's hybrid structure allows its triphosphate form to potently inhibit both enzymes[1][4].
Table 1: Structural and Metabolic Comparison of Key Purine Analogs
| Purine Analog | Base Modification | Sugar Modification | ADA Resistance | PNP Resistance | Primary Intracellular Target(s) |
| Fludarabine | 2-Fluoro | Arabinofuranosyl | High | Low | DNA Polymerase[1] |
| Cladribine | 2-Chloro | 2'-Deoxyribose | High | Low | Ribonucleotide Reductase (RNR)[1] |
| Clofarabine | 2-Chloro | 2'-Fluoro-arabinofuranosyl | High | High | DNA Polymerase & RNR[1][4] |
Pathway Visualization
The following diagram illustrates the competing pathways of kinase-mediated activation versus enzymatic degradation, highlighting where specific structural modifications block catabolism.
Metabolic activation and enzymatic degradation pathways of purine analogs.
Experimental Methodology: In Vitro Hepatocyte Stability Assay
To accurately determine the metabolic half-life (
System Validation & Quality Control
A trustworthy protocol must be self-validating. This assay incorporates three critical controls to ensure data integrity:
-
Negative Control (Heat-Inactivated Hepatocytes): Differentiates true enzymatic metabolism from chemical instability or non-specific binding to the plasticware[5].
-
Positive Control (Verapamil or 7-Hydroxycoumarin): A known high-clearance compound is run in parallel to verify the metabolic competence and viability of the specific hepatocyte lot[5].
-
Internal Standard (Bucetin): Added directly to the quench solution to normalize any variations in LC-MS/MS injection volume or ionization efficiency[6].
Step-by-Step Protocol
Step 1: Preparation of Hepatocytes
-
Thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.
-
Causality: Rapid thawing prevents ice-crystal formation, preserving the delicate intracellular kinase and deaminase activity.
-
Centrifuge and resuspend to a working density of
viable cells/mL. Verify viability is >70% via Trypan Blue exclusion[5].
Step 2: Compound Incubation
-
Prepare a 2 µM solution of the purine analog (e.g., Clofarabine) in incubation medium. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced enzyme inhibition[5][6].
-
Initiate the reaction by mixing 0.5 mL of the 2 µM compound solution with 0.5 mL of the hepatocyte suspension in a 12-well non-coated plate.
-
Resulting Conditions: Final compound concentration = 1 µM; Final cell density =
cells/mL[5].
Step 3: Time-Course Sampling
-
Incubate the plate on an orbital shaker (90-120 rpm) at 37°C under a 5% CO2 atmosphere.
-
Remove 50 µL aliquots at precise time points: 0, 15, 30, 60, 90, and 120 minutes[5].
-
Causality: Multiple time points are required to establish a linear regression of compound depletion; a simple two-point assay cannot accurately capture biphasic degradation kinetics.
Step 4: Reaction Quenching
-
Immediately transfer each 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with the internal standard (Bucetin)[6].
-
Causality: The 3:1 ratio of organic solvent instantly denatures metabolic enzymes, halting the reaction, while simultaneously precipitating cellular proteins to protect the LC-MS/MS column.
Step 5: LC-MS/MS Analysis & Data Processing
-
Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet proteins. Inject the supernatant into an LC-MS/MS system[7].
-
Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point. Convert this to "% Parent Remaining" by normalizing against the
minute sample.
Pharmacokinetic Calculations
Determine the elimination rate constant (
-
In Vitro Half-Life (
): -
Intrinsic Clearance (
): (Where = incubation volume in mL, and = number of hepatocytes per well in millions)[5].
References
1.3 - AACR Journals 2.2 - PMC 3.1 - ASH Publications 4.4 - ASH Publications 5. 5 - Thermo Fisher 6.7 - Nuvisan 7.6 - Beckman Coulter
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. beckman.com [beckman.com]
- 7. nuvisan.com [nuvisan.com]
Safety Operating Guide
Proper Disposal Procedures for 2,9-Dimethyl-9H-purine
[1]
Executive Safety Directive
STOP AND VERIFY: Before proceeding, confirm the chemical identity. There is a high risk of confusion between 2,9-Dimethyl-9H-purine and Neocuproine (2,9-Dimethyl-1,10-phenanthroline, CAS 484-11-7) .[1] While both share the "2,9-dimethyl" prefix, they are distinct chemical entities with different chelating properties and toxicological profiles. This guide specifically addresses the purine derivative (CAS 85180-62-7).[1]
Core Disposal Principle: 2,9-Dimethyl-9H-purine is an organic nitrogenous heterocycle.[1][2] It must be managed as Hazardous Organic Waste . Under no circumstances should this compound be flushed down the drain or disposed of in general trash. The primary disposal route is high-temperature incineration via a licensed chemical waste contractor.
Chemical Profile & Hazard Identification
To ensure safe handling during the disposal process, we must establish the hazard profile. Due to the limited specific toxicological data for this exact isomer, we apply read-across toxicology from structural analogs (e.g., 6-Chloro-2,9-dimethyl-9H-purine, CAS 40423-36-7, and 9-Methylpurine).[1]
GHS Classification (Conservative Estimate)
Treat this substance with the following precautions to ensure a margin of safety.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation.[3][4] | H315 |
| Serious Eye Damage | Cat.[3][4][5] 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation.[3][4][6] | H335 |
Physical State: Typically a solid (crystalline powder). Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous cross-reactions and ensure regulatory compliance (RCRA).
A. Waste Stream Segregation
-
Do NOT Mix With: Oxidizers, pyrophorics, or aqueous acidic waste streams.
-
Compatible Streams: Halogenated or non-halogenated organic solvents (depending on your facility's specific incineration profile).
-
Solid Waste: If the material is a pure solid, it should remain solid. Do not dissolve it unnecessarily, as this increases waste volume.
B. Containment Protocols[4][6][7][8]
-
Solid Waste: Collect in a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.
-
Liquid Waste (Solutions): If the purine is dissolved in a solvent (e.g., DMSO, Methanol), collect in a narrow-neck solvent waste container. Ensure the container material is compatible with the solvent carrier.
Step-by-Step Disposal Protocol
Phase 1: Collection and Labeling[1]
-
Don PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.
-
Transfer:
-
Solids: Use a disposable spatula to transfer the substance into the waste container. Wipe the spatula with a solvent-dampened Kimwipe and place the wipe in the same container.[1]
-
Liquids: Pour slowly using a funnel to prevent splashing.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write "2,9-Dimethyl-9H-purine" (Do not use abbreviations).
-
Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in DMSO").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Phase 2: Storage (Satellite Accumulation Area)[1]
-
Store the container in a secondary containment tray to catch potential leaks.
-
Keep the container closed at all times except when adding waste.
-
Ensure the area is cool, dry, and away from direct sunlight or heat sources.[7]
Phase 3: Final Disposal (Vendor Handoff)[1]
-
Contact your Environmental Health & Safety (EHS) office or licensed waste contractor (e.g., Veolia, Clean Harbors).
-
Disposal Code: While not explicitly listed on the EPA P-list or U-list, it falls under the broad category of organic toxic waste.
-
Method: The standard industry method is Incineration (Destruction Removal Efficiency > 99.99%).
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct disposal path based on the state of the material.
Figure 1: Logical decision tree for the segregation and packaging of purine derivative waste.
Emergency Response (Spills)
In the event of a spill during the disposal process, follow this self-validating response loop:
-
Assess: Is the spill unmanageable (>100g or outside fume hood)? -> Evacuate and Call EHS.
-
Contain: If manageable, isolate the area.
-
Neutralize/Absorb:
-
Solids: Dampen a paper towel with water (to prevent dust) and gently wipe up, or use a HEPA vacuum if available.
-
Liquids: Use an inert absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust if oxidizers are present nearby.
-
-
Decontaminate: Clean the surface with soap and water.[6][7] Collect all cleanup materials as hazardous waste (same stream as the chemical).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 165368453: 2,9-dimethyl-6-[(1-methyl-4-phenyl-1H-imidazol-2-yl)methoxy]-9H-purine.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Sources
- 1. 5466-13-7|6-Chloro-2,9-diethyl-9H-purine|BLD Pharm [bldpharm.com]
- 2. 6-Chloro-2-ethyl-9-methylpurine | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemos.de [chemos.de]
- 5. 2382-10-7 | 2,6-Dichloro-9-methyl-9H-purine - AiFChem [aifchem.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,9-Dimethyl-9H-purine
Topic: Personal protective equipment for handling 2,9-Dimethyl-9H-purine Content Type: Operational Safety & Handling Guide Audience: Pharmaceutical Researchers & Chemical Safety Officers[1][2][3]
Executive Safety Summary
2,9-Dimethyl-9H-purine is a substituted purine derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or adenosine receptor modulation).[1][2][3] While specific GHS data for this precise isomer is often limited in public repositories compared to its chlorinated analogs (e.g., 6-Chloro-2,9-dimethyl-9H-purine), it must be handled as a pharmacologically active intermediate .[1][2][3]
Core Hazard Classification (derived from Structural Activity Relationship - SAR):
-
Primary Routes of Entry: Inhalation of dust; Dermal absorption (enhanced by vehicle solvents like DMSO).[2][3]
-
Default Risk Band: Control Band 3 (Potent/Toxic).[2][3] Treat as H302 (Harmful if swallowed), H315/H319 (Irritant), and H335 (Respiratory Irritant) until specific tox data proves otherwise.[2][3]
PPE Selection Matrix
Standard laboratory PPE (coat, glasses) is insufficient for handling bioactive purine scaffolds in powder form.[2][3]
| Protection Zone | Standard Handling (< 100 mg) | Scale-Up / Synthesis (> 100 mg) | Senior Scientist Rationale |
| Respiratory | N95 / P2 Respirator (Fit-tested) | P100 / P3 Half-Mask or PAPR | Purine dusts are electrostatic and aerosolize easily during weighing.[1][2][3] Surgical masks offer zero protection against fine particulate inhalation.[2][3] |
| Dermal (Hands) | Double Nitrile (0.11 mm min) | High-Risk Laminate (e.g., Silver Shield) under Nitrile | Critical: If solubilizing in DMSO or DMF , standard nitrile degrades.[2][3] DMSO facilitates rapid transdermal delivery of the purine into your bloodstream.[3] |
| Ocular | Safety Glasses (Side shields) | Chemical Goggles (Unvented) | Goggles are mandatory if generating dust or heating solutions, preventing ocular mucosal absorption.[2][3] |
| Body | Lab Coat (Cotton/Poly, buttoned) | Tyvek® Sleeves or Apron | Disposable sleeves prevent "cuff contamination"—the #1 source of trace chemical migration to personal items/desks.[2][3] |
Operational Protocols
A. Weighing & Transfer (The "Static Risk" Zone)
Substituted purines are often dry, fluffy powders prone to static charge.[3]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[2][3]
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weigh boat before adding the compound.[3]
-
Why: Static charge can cause the powder to "jump" off the spatula, creating invisible contamination on the balance surface.[3]
-
-
Technique: Use the "tap-and-settle" method. Never dump powder.[3]
B. Solubilization (The "Vehicle" Risk)
Most researchers dissolve this compound in DMSO or DMF for biological assays.[2][3]
-
The DMSO Rule: Treat the solution as more hazardous than the solid.[3] DMSO permeates nitrile gloves in <8 minutes.[3]
-
Glove Protocol: If a drop of Purine/DMSO solution hits your glove:
-
Vessel: Use screw-cap vials with septa. Avoid open beakers to prevent solvent evaporation and concentration changes.[3]
C. Spill Response Workflow
Do not use paper towels to "wipe up" powder spills; this generates aerosols.[1][2][3]
Figure 1: Decision logic for containing bioactive purine spills. Note the prohibition of sweeping dry powder.[3]
Waste Disposal & Deactivation
Never dispose of purine derivatives down the drain.[3] They are stable heterocycles and potential environmental toxins.[3]
| Waste Stream | Method | Container Labeling |
| Solid Waste | High-Temperature Incineration | "Solid Chemical Waste: 2,9-Dimethyl-9H-purine (Toxic/Bioactive)" |
| Liquid (DMSO/DMF) | Non-Halogenated Organic Solvent | "Contains Bioactive Purines + DMSO" (Do not bulk with acids) |
| Sharps/Glass | Puncture-Proof Bin | Segregate from biological waste unless used in viral vectors.[1][2][3] |
Decontamination Solution: For bench cleaning, use a 10% Bleach (Sodium Hypochlorite) solution followed by Ethanol.[2][3] The hypochlorite helps oxidize the purine ring system, reducing biological activity before physical removal.[3]
Biological Justification (Mechanism of Risk)
Understanding why we protect ourselves builds compliance.[2][3]
-
Kinase Inhibition: Methylated purines structurally mimic Adenosine Triphosphate (ATP).[2][3] They can bind to the ATP-binding pocket of kinases (e.g., CDK, MAPK), potentially altering cell signaling pathways in the researcher's body if absorbed systemically.[2][3]
-
Epigenetic Modulators: Some purine analogs inhibit histone demethylases.[2][3] Long-term, low-level exposure could theoretically impact gene expression regulation.[1][2][3]
Figure 2: The "Chain of Exposure" illustrating how PPE acts as the critical interceptor between the chemical source and biological targets.[1][2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[2][3] Laboratory Safety Guidance. OSHA 3404-11R.[1][2][3] [Link]
-
PubChem. (n.d.).[2][3] Purine Compound Summary. National Library of Medicine.[3] (Used for structural analogy of methylated purine hazards). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
